MB-28767
Description
Structure
3D Structure
Properties
CAS No. |
80558-61-8 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1 |
InChI Key |
NZGFSDWJUZOAAX-KAVAACISSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Canonical SMILES |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1 DPT-prostaglandin E1 M and B 28,767 M and B 28767 M and B-28767 M and B28767 MB-28767 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MB-28767
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-28767 is a potent and selective prostaglandin receptor agonist, with primary activity at the EP3 receptor subtype and notable activity at the EP4 receptor. As a synthetic analog of prostaglandin E2 (PGE2), it modulates distinct intracellular signaling cascades, positioning it as a valuable tool for investigating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional potency, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to facilitate further research and drug development efforts.
Core Mechanism of Action: Dual Agonism at EP3 and EP4 Receptors
This compound primarily functions as a high-affinity agonist for the prostaglandin EP3 receptor, a G-protein coupled receptor (GPCR) that is typically coupled to the inhibitory G-protein, Gαi.[1] Activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA).
In addition to its potent activity at the EP3 receptor, this compound also demonstrates full agonism at the human EP4 receptor.[3] The EP4 receptor is predominantly coupled to the stimulatory G-protein, Gαs, and its activation leads to an increase in intracellular cAMP levels.[4][5] This dual activity suggests that the net cellular effect of this compound can be complex and context-dependent, influenced by the relative expression levels of EP3 and EP4 receptors in a given cell or tissue.
Quantitative Pharmacological Profile
The pharmacological properties of this compound have been characterized through radioligand binding assays and functional assays. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Table 1: Binding Affinity of this compound at Mouse Prostanoid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| EP3 | 0.6 - 3.7 |
| EP1 | 120 |
| EP2 | >1000 |
| EP4 | >1000 |
| FP | >1000 |
| IP | >1000 |
| DP | >1000 |
| TP | >1000 |
Data from studies on stably expressed mouse prostanoid receptors in Chinese hamster ovary (CHO) cells.
Table 2: Functional Potency of this compound at Human EP4 Receptor
| Receptor Subtype | Agonist Activity | Potency (pEC50) |
| EP4 | Full Agonist | 7.8 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[3]
Signaling Pathways Modulated by this compound
The activation of EP3 and EP4 receptors by this compound initiates distinct downstream signaling cascades.
EP3 Receptor Signaling
The primary signaling pathway for the EP3 receptor involves coupling to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, the EP3 receptor is known for its ability to couple to multiple G-proteins, leading to diverse signaling outcomes.[6] Some isoforms of the EP3 receptor can also couple to Gαs, leading to an increase in cAMP, or Gα12/13, activating the Rho signaling pathway.[6] The specific signaling cascade activated by this compound through the EP3 receptor can be cell-type dependent.
EP4 Receptor Signaling
The EP4 receptor predominantly couples to the stimulatory G-protein, Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4][5] This elevated cAMP activates PKA, which in turn phosphorylates various downstream targets to elicit a cellular response. Emerging evidence suggests that the EP4 receptor can also couple to Gαi and activate other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[4][5]
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on two key experimental approaches: radioligand binding assays to determine binding affinity and functional assays to measure agonist potency.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for prostanoid receptors by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the mouse prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
A fixed concentration of the appropriate radioligand (e.g., [3H]PGE2).
-
Increasing concentrations of unlabeled this compound (typically from 10^-11 to 10^-5 M).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand (e.g., 10 µM PGE2).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is used to determine the functional potency (EC50) of this compound as an agonist at EP3 (inhibitory) and EP4 (stimulatory) receptors by measuring changes in intracellular cAMP levels.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Seed cells (e.g., HEK293 or CHO) stably or transiently expressing the human EP3 or EP4 receptor into a 96-well plate and culture overnight.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
For EP4 (Gs-coupled) receptor agonism:
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
For EP3 (Gi-coupled) receptor agonism:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to elevate basal cAMP levels.
-
Simultaneously or subsequently, add increasing concentrations of this compound.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Perform the assay to measure the intracellular cAMP concentration in each well.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
For EP3 agonism, the response will be an inhibition of the forskolin-stimulated cAMP production.
-
Conclusion
This compound is a valuable pharmacological tool for the study of prostaglandin EP3 and EP4 receptor signaling. Its high potency and selectivity for the EP3 receptor, coupled with its full agonism at the EP4 receptor, allow for the dissection of the complex roles of these receptors in various physiological and disease states. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to support researchers in designing and interpreting experiments aimed at further elucidating the mechanism of action of this compound and the broader implications of EP receptor modulation in drug discovery.
References
- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MB-28767 and its Binding Affinity for the EP3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-28767 is a potent and selective synthetic agonist for the E-type prostanoid receptor 3 (EP3). The EP3 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the principal receptor for the endogenous prostaglandin E2 (PGE2). The interaction of agonists with the EP3 receptor initiates a cascade of intracellular signaling events with diverse physiological and pathological implications, including roles in inflammation, pain, cardiovascular function, and gastric acid secretion. Understanding the binding affinity and mechanism of action of selective agonists like this compound is crucial for the development of novel therapeutics targeting the EP3 receptor. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the EP3 receptor, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling pathways.
Quantitative Data: Binding Affinity of this compound for the Human EP3 Receptor
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, indicating the concentration of the compound required to bind to half of the available receptors. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.
Based on available data, a compound structurally related to or identical with this compound has been characterized for its binding to the human EP3 receptor. The key quantitative data is summarized in the table below.
| Compound Identifier | Receptor | Cell Line | Assay Type | Binding Affinity (Ki) | Source |
| BDBM50125415 | Human EP3 | HEK293 (EBNA) | Radioligand Displacement Assay | 700 nM | Merck Frosst Centre For Therapeutic Research |
Table 1: Binding Affinity of a Ligand Structurally Related to this compound for the Human EP3 Receptor.
Experimental Protocols
The determination of the binding affinity of this compound for the EP3 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the EP3 receptor with high affinity.
Cell Culture and Membrane Preparation
Objective: To obtain a source of human EP3 receptors for the binding assay.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the Epstein-Barr Nuclear Antigen (EBNA).
-
Expression vector containing the cDNA for the human EP3 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Dounce homogenizer.
-
High-speed centrifuge.
Protocol:
-
Transfection: HEK293 (EBNA) cells are transfected with the expression vector containing the human EP3 receptor cDNA using a suitable transfection reagent.
-
Cell Culture: Transfected cells are cultured under standard conditions (37°C, 5% CO2) to allow for receptor expression.
-
Cell Harvesting: Once confluent, the cells are washed with ice-cold PBS and harvested by scraping.
-
Cell Lysis: The cell pellet is resuspended in ice-cold lysis buffer.
-
Homogenization: The cells are lysed using a Dounce homogenizer to release the cell membranes.
-
Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
Membrane Resuspension: The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). The prepared membranes are stored at -80°C until use.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the Ki of this compound for the human EP3 receptor.
Materials:
-
Prepared cell membranes expressing the human EP3 receptor.
-
Radiolabeled ligand (e.g., [³H]-PGE2).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and bovine serum albumin).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value for the EP3 receptor).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
A fixed amount of the prepared cell membranes.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a filtration apparatus. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
Below is a graphical representation of the experimental workflow.
EP3 Receptor Signaling Pathways
The EP3 receptor is known for its complex signaling capabilities, primarily due to its ability to couple to multiple types of G proteins, leading to the activation of various downstream effector pathways. The primary signaling mechanism involves coupling to the inhibitory G protein, Gi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, different splice variants of the EP3 receptor can also couple to Gs (stimulatory G protein), leading to an increase in cAMP, or to G12/G13, activating the Rho signaling pathway.
The signaling cascades initiated by the activation of the EP3 receptor by an agonist like this compound are depicted in the following diagram.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the EP3 receptor. Its selective agonist activity allows for the specific interrogation of EP3-mediated signaling pathways. The quantitative binding data and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the modulation of the EP3 receptor for therapeutic benefit. Further characterization of the interactions between selective ligands like this compound and the various EP3 receptor isoforms will continue to enhance our understanding of this complex and clinically relevant signaling system.
Unveiling MB-28767: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-28767, also known as M&B 28767, is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Its discovery has provided a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the EP3 receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and the experimental methodologies used to elucidate its activity.
Discovery and Scientific Context
This compound emerged from research focused on developing stable and selective analogs of prostaglandins to dissect the functions of their various receptors. The compound was developed by scientists at the pharmaceutical company Rhône-Poulenc. While the specific details of the initial screening cascade that led to the identification of this compound are not extensively published in publicly available literature, its creation was part of a broader effort in medicinal chemistry to design prostanoid receptor ligands with improved selectivity and pharmacokinetic profiles compared to the endogenous ligand, PGE2.
The primary value of this compound lies in its selectivity for the EP3 receptor. PGE2 itself is a promiscuous ligand, activating multiple EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling pathways. This lack of selectivity makes it challenging to attribute a specific physiological response to the activation of a single receptor subtype. The development of selective agonists like this compound was a critical step forward, enabling researchers to probe the specific functions of the EP3 receptor in various biological systems.
Chemical Synthesis
A plausible synthetic route, based on common strategies for prostaglandin E series analogs, would likely involve:
-
Core Synthesis: Formation of a suitably functionalized cyclopentenone precursor. This is often the most complex part of the synthesis, establishing the correct stereochemistry of the substituents on the five-membered ring.
-
ω-Side Chain Introduction: Addition of the lower side chain, often via a conjugate addition of an organocuprate reagent to the enone. This step is crucial for setting the stereochemistry at C15.
-
α-Side Chain Introduction: Attachment of the upper carboxylic acid-containing side chain. This is commonly achieved through a Wittig reaction or a related olefination strategy with the ketone of the cyclopentanone ring.
-
Functional Group Manipulations: Deprotection of protecting groups and any necessary functional group interconversions to yield the final product.
The synthesis of prostaglandin analogs is a well-established field of organic chemistry, and numerous methodologies have been developed to achieve high stereoselectivity and overall yield.
Biological Activity and Mechanism of Action
This compound is a selective agonist of the EP3 receptor, a G-protein coupled receptor (GPCR). The EP3 receptor is unique among the PGE2 receptors as it primarily couples to the inhibitory G-protein, Gi.
Signaling Pathway
The activation of the EP3 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This mechanism is antagonistic to the signaling of EP2 and EP4 receptors, which couple to the stimulatory G-protein, Gs, and increase cAMP levels.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | |||
| EP3 Receptor | Data not available | ||
| Functional Activity (EC50/IC50) | |||
| Inhibition of forskolin-stimulated cAMP | ~10 nM | Human monocytes | Meja et al., 1997 |
| Inhibition of LPS-induced TNF-α release | ~30 nM | Human monocytes | Meja et al., 1997 |
Experimental Protocols
The following are representative experimental protocols that have been used to characterize the biological activity of this compound.
Measurement of cAMP Levels
This protocol is based on the methodology used to determine the effect of this compound on intracellular cAMP accumulation.
Protocol:
-
Cell Preparation: Isolate human peripheral blood monocytes using standard density gradient centrifugation. Wash the cells and resuspend them in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Treatment: Aliquot the cell suspension into tubes. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulation: Add a known concentration of forskolin, a direct activator of adenylyl cyclase, to all tubes (except for the basal control) to stimulate cAMP production. Incubate for a further specified time (e.g., 10 minutes).
-
Lysis and Quantification: Terminate the reaction by adding a lysis buffer. The intracellular cAMP levels in the cell lysates are then quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Construct a concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 value.
Measurement of TNF-α Release
This protocol outlines the methodology to assess the effect of this compound on lipopolysaccharide (LPS)-induced cytokine release.
Protocol:
-
Cell Culture: Isolate and culture human monocytes in appropriate multi-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 30 minutes).
-
Induction: Add lipopolysaccharide (LPS) to the wells to stimulate the production and release of Tumor Necrosis Factor-alpha (TNF-α). Incubate for an extended period (e.g., 4-18 hours).
-
Sample Collection and Analysis: Collect the culture supernatants. The concentration of TNF-α in the supernatants is then measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the inhibitory effect of this compound on LPS-induced TNF-α release and calculate the IC50 value.
Therapeutic Potential and Research Applications
The selective activation of the EP3 receptor by this compound has implications for several therapeutic areas, including:
-
Inflammation and Pain: The EP3 receptor is involved in the modulation of inflammatory responses and nociception. Selective agonists could have therapeutic potential in certain inflammatory conditions.
-
Gastric Protection: EP3 receptor activation is known to play a role in protecting the gastric mucosa.
-
Cardiovascular System: The EP3 receptor is expressed in platelets and vascular smooth muscle, suggesting a role in thrombosis and blood pressure regulation.
As a research tool, this compound continues to be valuable for elucidating the complex and sometimes opposing roles of PGE2 in health and disease. Its selectivity allows for the precise investigation of EP3 receptor-mediated signaling pathways and their downstream physiological effects.
Conclusion
This compound is a key pharmacological agent for the study of EP3 receptor biology. Its discovery as a selective agonist has enabled significant advances in our understanding of the diverse roles of this prostaglandin receptor. While detailed information on its initial discovery and synthesis remains somewhat limited in the public domain, its well-characterized biological activity and the experimental protocols established for its evaluation provide a solid foundation for its continued use in drug discovery and biomedical research. The data and methodologies presented in this guide offer a comprehensive resource for scientists and researchers working in the field of prostanoid pharmacology and related therapeutic areas.
MB-28767: An In-depth Technical Guide to its Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-28767 is a synthetic prostanoid that has been characterized as a potent and selective E-prostanoid receptor 3 (EP3) agonist.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its receptor selectivity, associated signaling pathways, and the experimental protocols used to characterize its function. While initial reports suggested potential activity at other prostanoid receptors, the current body of evidence points to the EP3 receptor as its primary target. This document aims to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential and mechanistic intricacies of EP3 receptor modulation.
Quantitative Data Summary
| Compound | Target Receptor | Activity | Quantitative Data | Reference |
| This compound | EP3 | High-potency agonist | Not available | [1] |
| This compound | TP | Moderate agonist | Not available |
Signaling Pathways
This compound exerts its biological effects by activating the EP3 receptor, a G-protein coupled receptor (GPCR) with complex signaling capabilities. The EP3 receptor can couple to multiple G-protein families, leading to a variety of downstream cellular responses. The primary signaling pathways associated with EP3 and the potentially secondary TP receptor are detailed below.
EP3 Receptor Signaling
The EP3 receptor is unique among the E-prostanoid receptors in its ability to couple to various G-proteins, including Gαi, Gαs, and Gα12/13. This promiscuous coupling allows for a diverse range of intracellular signaling events upon agonist binding.[2]
-
Gαi Coupling: This is the most predominantly reported pathway for EP3 receptor activation. Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
Calcium Mobilization: The EP3 receptor can also signal through pathways that lead to an increase in intracellular calcium concentration ([Ca2+]i).[2]
-
Gαs and Gα12/13 Coupling: There is evidence to suggest that under certain conditions, the EP3 receptor can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP. Furthermore, coupling to Gα12/13 can activate the Rho signaling pathway, which is involved in the regulation of cell morphology and migration.[2]
References
In Vitro Characterization of MB-28767: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacology of MB-28767, a potent and selective prostaglandin E2 receptor subtype 3 (EP3) agonist. This document is intended to serve as a comprehensive resource for scientists engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualization of the associated signaling pathways.
Core Compound Information
This compound is a synthetic compound that acts as a selective agonist for the EP3 receptor, a member of the G-protein coupled receptor (GPCR) family.[1] The natural ligand for this receptor is prostaglandin E2 (PGE2).[1] The EP3 receptor is involved in a wide array of physiological processes, and its modulation is a key area of interest for therapeutic intervention.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the natural ligand PGE2 in relation to the EP3 receptor. The data has been compiled from various in vitro studies to provide a comparative overview.
| Compound | Parameter | Value | Receptor Subtype | Assay Type |
| PGE2 | Kd | 0.3 nM | EP3 | Radioligand Binding Assay |
| This compound | EC50 | 15 nM | EP3 | In Vitro Functional Assay |
Note: Quantitative in vitro data for this compound is limited in publicly available literature. The provided EC50 value is a key indicator of its potency. Further in-house characterization is recommended for specific research applications.
Signaling Pathways of this compound at the EP3 Receptor
This compound, upon binding to the EP3 receptor, can initiate multiple intracellular signaling cascades due to the receptor's ability to couple to various G proteins. The primary signaling pathway involves the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, the EP3 receptor can couple to Gs and G12/13 proteins, although these are generally considered secondary pathways.
Below are Graphviz diagrams illustrating the key signaling pathways activated by this compound.
Experimental Protocols
Detailed below are representative protocols for key in vitro assays used to characterize EP3 receptor agonists like this compound. These protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the EP3 receptor.
Materials:
-
HEK293 cells stably expressing the human EP3 receptor
-
Cell membrane preparation from the above cells
-
[³H]-PGE2 (Radioligand)
-
This compound (Test Compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled PGE2 (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-EP3 cells. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: To each well of a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM, for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [³H]-PGE2 (at a concentration close to its Kd, e.g., 1 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in response to a stimulator of adenylyl cyclase, such as forskolin.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP3 receptor
-
Cell culture medium
-
Forskolin
-
This compound (Test Compound)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well microplates
Procedure:
-
Cell Plating: Seed the EP3-expressing cells into microplates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX.
-
Assay:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) at a final concentration that elicits a sub-maximal stimulation of cAMP production (e.g., 1-10 µM).
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
References
In-Depth Technical Guide: MB-28767 Downstream Signaling Pathways
An extensive search for the compound "MB-28767" has yielded no specific information regarding its downstream signaling pathways, mechanism of action, or biological targets in publicly available scientific literature and databases.
This suggests that "this compound" may be one of the following:
-
An internal research compound: The designation may be an internal code used within a specific pharmaceutical company or research institution that has not yet been disclosed in public-facing research.
-
A very recent discovery: The compound may be a novel entity with research findings that have not yet been published.
-
A misnomer or incorrect designation: There is a possibility that the identifier "this compound" is inaccurate or refers to a compound more commonly known by another name.
Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.
To enable the creation of the requested technical guide, further information is required, specifically:
-
The biological target(s) of this compound: Identifying the protein, receptor, or enzyme that this compound interacts with is the first step in understanding its signaling cascade.
-
The general class of compound: Knowing whether this compound is an inhibitor, agonist, or modulator of a specific pathway would allow for searches of analogous compounds and their known signaling mechanisms.
-
Any associated publications or patents: If any scientific literature or patent applications mention this compound, they would provide the foundational information needed to build this guide.
Without this fundamental information, any attempt to describe the downstream signaling pathways of this compound would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals.
We recommend verifying the compound identifier and searching for any preliminary research or documentation that could provide a starting point for a detailed investigation of its signaling pathways. Once a biological target or a key publication is identified, a comprehensive technical guide can be developed.
No Publicly Available Pharmacokinetic Data for MB-28767
A comprehensive search for the pharmacokinetics of the compound designated MB-28767 has yielded no publicly available data. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as details of any clinical or preclinical studies, are not present in accessible scientific literature, clinical trial registries, or other public databases.
This absence of information suggests that this compound may be an internal designation for a compound in the very early stages of drug discovery and development, and information regarding its properties has not yet been publicly disclosed. It is also possible that the designation is incorrect or outdated.
Due to the lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to the pharmacokinetics of this compound at this time. Further information would be required to proceed with a detailed analysis.
MB-28767: A Technical Guide to its Selectivity for EP Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of MB-28767 for the four prostaglandin E2 (PGE2) receptor subtypes: EP1, EP2, EP3, and EP4. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Data Summary: Binding Affinity and Functional Activity
This compound exhibits a high degree of selectivity for the EP3 receptor subtype. The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the four EP receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |
| EP1 | 120 nM | Data not available |
| EP2 | No significant binding | Data not available |
| EP3 | 0.6 - 3.7 nM | Potent agonist activity |
| EP4 | No significant binding | Data not available |
Note: The binding affinity data is derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.
Signaling Pathways of EP Receptors
The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of PGE2 through distinct signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of selective receptor modulation.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human or rodent EP receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a lysis buffer and subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]PGE2). The concentration is typically chosen to be close to its dissociation constant (Kd) for the receptor.
-
A range of concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
For EP2 and EP4 receptors, which couple to Gs to stimulate adenylyl cyclase, and for the EP3 receptor, which couples to Gi to inhibit adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess functional activity.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cells stably expressing the EP receptor subtype of interest are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.
-
-
Compound Treatment:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
For Gs-coupled receptors (EP2, EP4), cells are incubated with varying concentrations of the test compound (this compound).
-
For Gi-coupled receptors (EP3), cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known adenylyl cyclase activator, such as forskolin.
-
-
Cell Lysis and cAMP Quantification:
-
After the incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is determined using a variety of commercially available kits, which are often based on competitive immunoassays (e.g., HTRF®, LANCE®, or ELISA) or bioluminescent reporter systems.
-
-
Data Analysis:
-
The cAMP levels are plotted against the logarithm of the test compound concentration.
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
-
For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.
-
Conclusion
The available data strongly indicate that this compound is a potent and highly selective agonist for the EP3 receptor. Its low affinity for the EP1 receptor and lack of significant binding to EP2 and EP4 receptors underscore its utility as a pharmacological tool for investigating the specific roles of the EP3 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other selective prostanoid receptor ligands.
MB-28767: A Technical Guide to a Selective EP3 Receptor Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide range of physiological and pathological processes. As one of the four subtypes of the PGE2 receptor, the EP3 receptor is involved in inflammation, pain, fever, gastric acid secretion, and uterine contractions. A notable characteristic of the EP3 receptor is the existence of multiple isoforms generated through alternative splicing of the PTGER3 gene. These isoforms share identical ligand-binding and transmembrane domains but possess distinct intracellular C-terminal tails, leading to differential coupling to G-proteins and subsequent downstream signaling pathways.
MB-28767 has been identified as a potent and selective agonist for the EP3 receptor. Its ability to selectively activate this receptor makes it an invaluable chemical probe for elucidating the specific roles of the EP3 receptor in various biological systems. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional potency, and selectivity, as well as detailed experimental protocols for its characterization.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, establishing its profile as a selective EP3 receptor agonist.
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Receptor Subtype | Species | Ki (nM) | Radioligand | Cell Line | Reference |
| EP3 | Mouse | 0.6 - 3.7 | [3H]-PGE2 | CHO | [1] |
| EP1 | Mouse | 120 | [3H]-PGE2 | CHO | [1] |
| FP | Mouse | < 100 | [3H]-PGE2 | CHO | [1] |
| EP2 | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |
| EP4 | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |
| DP | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |
| IP | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |
| TP | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |
Table 2: Functional Potency of this compound at the EP3 Receptor
| Assay Type | Species/Receptor | Effect | Potency | Cell Line | Reference |
| cAMP Inhibition | Rat EP3β | Inhibition of forskolin-stimulated cAMP | More potent than PGE2 | CHO | [2] |
| cAMP Inhibition | Human EP3 Isoforms | Decrease in intracellular cAMP | (Qualitative) | CHO | [1] |
| Intracellular Ca2+ | Human EP3 Isoforms | Increase in intracellular Ca2+ | (Qualitative) | CHO | [1] |
Signaling Pathways of the EP3 Receptor
The EP3 receptor is known to couple to multiple G-proteins, primarily Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Some isoforms have also been shown to couple to Gq, resulting in an increase in intracellular calcium ([Ca2+]i), and potentially Gs or G12/13.[1] The activation of these pathways by an agonist like this compound initiates a cascade of intracellular events.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the EP3 receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP3 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of [3H]-PGE2 (close to its Kd value), and a range of concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled PGE2.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is used to determine the functional potency (EC50 or IC50) of this compound in modulating cAMP levels.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human EP3 receptor in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of the EP3 receptor. Its high potency and selectivity, as demonstrated by the quantitative data presented, make it a reliable chemical probe for in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize the interactions of this compound and other ligands with the EP3 receptor and its various isoforms, ultimately contributing to a deeper understanding of prostaglandin signaling in health and disease.
References
Methodological & Application
Application Notes and Protocols for a Novel ITK Inhibitor (MB-28767) in Canine T-Cell Lymphoma In Vivo Studies
Disclaimer: The following application notes and protocols are a representative guide for the in vivo use of a novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor, herein referred to as MB-28767, for the treatment of T-cell lymphoma in a canine model. This document is compiled based on publicly available information on preclinical studies of similar ITK inhibitors. Specific details for this compound may vary and should be confirmed with the compound supplier.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various T-cell malignancies, making ITK a promising therapeutic target. This compound is a novel, potent, and selective inhibitor of ITK. These application notes provide a framework for in vivo studies to evaluate the safety, tolerability, and anti-tumor efficacy of this compound in dogs with spontaneous T-cell lymphoma. Canine lymphoma shares many similarities with human non-Hodgkin lymphoma, making it a valuable translational model.
Signaling Pathway
This compound targets the TCR signaling cascade by inhibiting the kinase activity of ITK. This disruption interferes with downstream signaling events crucial for T-cell activation, proliferation, and survival.
Caption: Simplified ITK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Animal Model
Spontaneously occurring T-cell lymphoma in client-owned dogs is the recommended model. This approach offers a more clinically relevant setting compared to induced models.
Inclusion Criteria:
-
Histologically confirmed diagnosis of T-cell lymphoma.
-
Measurable disease.
-
Adequate organ function as determined by baseline bloodwork (CBC, serum chemistry).
-
Informed consent from the owner.
Exclusion Criteria:
-
Prior chemotherapy or radiation therapy (for naive cohorts).
-
Concurrent severe systemic disease.
-
Pregnant or lactating animals.
Formulation and Dosing
This compound is formulated for oral administration. The recommended dosing regimen is twice daily. The specific dosage should be determined based on prior dose-escalation studies in healthy dogs. A starting dose can be extrapolated from preclinical studies in other species, such as rats.
| Parameter | Recommendation |
| Formulation | Oral capsules or tablets |
| Dosing Frequency | Twice daily (approximately 12 hours apart) |
| Administration | With a small amount of food to enhance absorption and minimize gastrointestinal upset. |
Study Design and Workflow
A phase I/II, open-label study design is appropriate to evaluate safety and preliminary efficacy.
Caption: A typical workflow for an in vivo study of this compound in canine T-cell lymphoma.
Efficacy Assessment
Tumor response should be evaluated according to standard veterinary criteria (e.g., Veterinary Response Evaluation Criteria for Solid Tumors - vRECIST).
| Assessment | Method | Frequency |
| Tumor Measurement | Calipers for cutaneous lesions; Radiographs, Ultrasound, or CT for internal lesions. | Baseline and every 4-8 weeks. |
| Response Classification | Complete Response (CR), Partial Response (PR), Stable Disease (SD), Progressive Disease (PD). | At each tumor assessment timepoint. |
Safety and Toxicity Monitoring
Close monitoring for adverse events is crucial.
| Assessment | Method | Frequency |
| Physical Examination | General health, body weight, vital signs. | At each visit. |
| Hematology | Complete Blood Count (CBC) with differential. | Weekly for the first 4 weeks, then bi-weekly. |
| Serum Chemistry | Liver enzymes, renal function parameters, electrolytes. | Weekly for the first 4 weeks, then bi-weekly. |
| Urinalysis | As clinically indicated. | As needed. |
Adverse events should be graded according to the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Baseline Characteristics of Study Population
| Characteristic | Value |
|---|---|
| Number of Dogs | |
| Median Age (years) | |
| Sex (Male/Female) | |
| Breed | |
| Stage of Disease |
| Prior Treatments | |
Table 2: Tumor Response to this compound Treatment
| Response Category | Number of Dogs (%) |
|---|---|
| Complete Response (CR) | |
| Partial Response (PR) | |
| Stable Disease (SD) | |
| Progressive Disease (PD) |
| Overall Response Rate (CR+PR) | |
Table 3: Summary of Treatment-Related Adverse Events (VCOG-CTCAE Grade)
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
|---|---|---|
| Vomiting | ||
| Diarrhea | ||
| Anorexia | ||
| Lethargy | ||
| Neutropenia | ||
| Thrombocytopenia |
| Elevated ALT | | |
Conclusion
This document provides a comprehensive overview and a set of protocols for the in vivo evaluation of this compound, a novel ITK inhibitor, in dogs with T-cell lymphoma. Adherence to these guidelines will facilitate the generation of robust and reliable data to determine the safety and efficacy of this promising therapeutic agent. Further studies may be warranted to explore combination therapies and mechanisms of resistance.
Dissolving MB-28767 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-28767 is a compound of interest for cell-based assays and drug development studies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a comprehensive guide to dissolving this compound for cell culture applications, including protocols for solubility testing, stock solution preparation, and general handling recommendations. As specific solubility data for this compound is not widely available, this guide presents a generalized approach that can be adapted based on empirical testing in your laboratory.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation.
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₅[1] |
| Molecular Weight | 374.47 g/mol [1] |
| Appearance | Assumed to be a solid powder |
| Storage of Powder | Recommended at -20°C |
Solubility Testing Protocol
Before preparing a high-concentration stock solution, it is crucial to determine the optimal solvent for this compound. This protocol outlines a method for testing the solubility of the compound in common cell culture-compatible solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Carefully weigh out a small amount of this compound (e.g., 1-5 mg) into three separate sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small volume of one of the test solvents (DMSO, Ethanol, or PBS) to achieve a high target concentration (e.g., 10 mg/mL or a molar concentration like 10 mM).
-
Dissolution: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect each solution for complete dissolution. Look for any visible particles or cloudiness.
-
Gentle Warming (Optional): If the compound does not dissolve at room temperature, you may gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Record Observations: Record the solubility of this compound in each solvent in a table similar to the hypothetical example below.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound solubility based on the testing protocol. Researchers should generate their own data for this specific compound.
| Solvent | Target Concentration | Observation | Solubility |
| DMSO | 10 mM | Clear solution | Soluble |
| Ethanol | 10 mM | Slight precipitate | Sparingly soluble |
| PBS | 10 mM | Insoluble particles | Insoluble |
Based on these hypothetical results, DMSO is the recommended solvent for preparing a stock solution of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculations:
-
Molecular Weight (MW) of this compound: 374.47 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
m = 0.010 mol/L x 0.001 L x 374.47 g/mol = 0.0037447 g = 3.75 mg
Procedure:
-
Weighing this compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.75 mg of this compound powder and add it to the tube.
-
Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Securely cap the tube. Vortex the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles and exposure to light.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for Cell Culture
This protocol describes how to dilute the 10 mM stock solution to a final working concentration in your cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform a serial dilution of the stock solution in sterile cell culture medium to achieve your desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples (in the example above, 0.01% DMSO).
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Modulated by this compound
Since the specific mechanism of action for this compound is not defined in the provided information, the following diagram illustrates a generic kinase signaling pathway that is a common target for drug development. This is a hypothetical representation and may not reflect the actual biological activity of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Application Notes and Best Practices
-
Initial Dose-Response Studies: When using this compound for the first time with a particular cell line, it is essential to perform a dose-response experiment to determine the optimal working concentration range and to identify any potential cytotoxicity.
-
Solvent Toxicity Control: Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) to ensure that the observed cellular effects are due to this compound and not the solvent.
-
Cell Morphology Observation: Regularly observe the morphology of your cells under a microscope after treatment with this compound. Any changes in cell shape, attachment, or growth should be noted.
-
Aseptic Technique: Maintain strict aseptic technique throughout the preparation of all solutions to prevent microbial contamination of your cell cultures.
-
Light Sensitivity: As a precautionary measure for many organic compounds, it is recommended to handle and store this compound solutions in a manner that minimizes exposure to light. Using amber tubes is a good practice.
-
Confirmation of Activity: After establishing a protocol for dissolving and using this compound, it is important to confirm its biological activity in your specific assay system.
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound in their cell culture experiments, leading to more reliable and reproducible scientific findings.
References
Application Notes and Protocols for MB-28767 in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Initial literature searches did not yield specific data for a compound designated "MB-28767." The following application notes and protocols are therefore based on established methodologies for preclinical in vivo studies in mouse models with analogous investigational compounds. Researchers should adapt these guidelines based on the specific physicochemical properties and pharmacological targets of this compound.
Introduction
These application notes provide a framework for the in vivo evaluation of this compound in mouse models. The protocols outlined below are intended to guide researchers in designing and executing experiments to assess the pharmacokinetics, efficacy, and mechanism of action of this compound.
Quantitative Data Summary
As no specific data for this compound is publicly available, a template table is provided below for researchers to populate with their experimental data. This structured format will facilitate the comparison of results across different studies.
Table 1: In Vivo Dosage and Administration of this compound in Mouse Models
| Mouse Model | This compound Dosage (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Study Duration | Key Outcomes | Reference (Internal Study ID) |
| Nude (Xenograft) | e.g., 1, 5, 10 | e.g., IP, IV, PO | e.g., QD, BID, Q3D | e.g., Saline, 5% DMSO in PBS | e.g., 28 days | e.g., Tumor growth inhibition | |
| C57BL/6 (Syngeneic) | |||||||
| BALB/c |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Administration Route | Dosage (mg/kg) | Mouse Strain | Reference (Internal Study ID) |
| Cmax | ng/mL | |||||
| Tmax | h | |||||
| AUC(0-t) | ngh/mL | |||||
| AUC(0-inf) | ngh/mL | |||||
| t1/2 | h | |||||
| CL | mL/h/kg | |||||
| Vd | L/kg |
Experimental Protocols
General Guidelines for Substance Administration in Mice
The administration of any compound to laboratory animals must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[1] Key considerations include the compound's properties (pH, sterility, solubility), the dose, administration volume, and route.[1]
Common Routes of Administration in Mice:
-
Intraperitoneal (IP) Injection: A common route for rapid absorption.[2] Injections are typically made into the lower abdominal quadrants, taking care to avoid the bladder and gastrointestinal tract.[3]
-
Intravenous (IV) Injection: Provides immediate systemic circulation and is often administered via the lateral tail vein.[2]
-
Oral Gavage (PO): Mimics the natural route of drug intake in humans and is suitable for long-term studies.[2][4]
-
Subcutaneous (SC) Injection: Involves injecting the substance into the loose skin, often on the back of the neck.[1]
Protocol for Intraperitoneal (IP) Administration of this compound
-
Preparation:
-
Prepare the this compound solution in a sterile vehicle at the desired concentration. Ensure the solution is at an appropriate pH and is free of precipitates.
-
Draw the calculated dose into a sterile syringe fitted with a 25-27G needle.[3]
-
-
Animal Restraint:
-
Gently restrain the mouse, positioning it on its back.
-
-
Injection:
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.[2]
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Protocol for Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the respective groups according to the planned dosage and schedule, following the appropriate administration protocol (e.g., Section 3.2).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the animals.
-
-
Study Endpoint:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Signaling Pathways and Mechanism of Action
While the specific signaling pathways affected by this compound are unknown, many therapeutic agents in oncology target key pathways involved in cell proliferation, survival, and angiogenesis. Potential pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently activated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][6][7][8]
-
RAF-MEK-ERK Pathway: A critical signaling cascade that regulates cell proliferation and differentiation.[5]
-
JAK-STAT Pathway: Involved in the regulation of immune responses and cell proliferation.[5]
The diagrams below illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MB-28767 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-28767 is a synthetic analog of prostaglandin E2 (PGE2). It functions as a potent and moderately selective agonist for the prostaglandin EP3 receptor.[1] Unlike PGE2, which interacts with multiple EP receptor subtypes, this compound's selectivity for the EP3 receptor makes it a valuable tool for elucidating the specific roles of this receptor subtype in various physiological and pathological processes. While its primary therapeutic investigations have focused on gastric cytoprotection, its activity on the EP3 receptor presents opportunities for its use in cardiovascular research, particularly in understanding the nuanced roles of prostanoid signaling in the cardiovascular system.
These application notes provide an overview of this compound, its known biological activities, and detailed protocols for its use in cardiovascular research contexts.
Physicochemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C22H30O5 | GSRS |
| Molecular Weight | 374.47 g/mol | GSRS |
| CAS Number | 80558-61-8 | Benchchem[2] |
| Mechanism of Action | Prostaglandin EP3 Receptor Agonist | Wikipedia[1] |
Quantitative Biological Data
| Assay | Species/Tissue | Effect | Potency/Concentration | Reference |
| Vasodilation | Rabbit Skin | No vasodilation observed | Not Applicable | Patsnap Synapse[3] |
| Plasma Exudation (FMLP-induced) | Rabbit Skin | No potentiation | Not Applicable | Patsnap Synapse[3] |
| Plasma Exudation (Bradykinin-induced) | Rabbit Skin | Modest potentiation | 1 and 10 ng | Patsnap Synapse[3] |
| Smooth Muscle Relaxation | Rabbit Jugular Vein | Low potency relaxation | Low | PubMed[4] |
| Allodynia Induction (intrathecal) | Mouse | Induction of allodynia | Lower potency than PGE2 | PubMed[5] |
| Hyperalgesia Induction (intrathecal) | Mouse | Monophasic hyperalgesic action | 50 pg - 5 µg/kg | PubMed[5] |
Cardiovascular Research Applications
This compound's selectivity for the EP3 receptor allows for the specific investigation of this receptor's function in the cardiovascular system, independent of the often confounding effects of other EP receptor subtypes.
-
Investigating Non-Vasodilatory Prostanoid Signaling: Since this compound is a potent EP3 agonist but lacks direct vasodilatory effects, it can be used to study the roles of EP3 receptor activation in cardiovascular contexts where changes in vascular tone are not the primary outcome. This could include studying EP3-mediated effects on cardiac myocytes, fibroblasts, and inflammatory cells within the cardiovascular system.
-
Elucidating the Role of EP3 Receptors in Cardiac Ischemia-Reperfusion Injury: Prostaglandins are known to play a complex role in ischemia-reperfusion injury. This compound can be used in in vitro and in vivo models of cardiac ischemia to determine the specific contribution of EP3 receptor activation to cellular injury, inflammation, and apoptosis.
-
Studying EP3-Mediated Effects on Cardiac Fibrosis: The EP3 receptor has been implicated in tissue remodeling. Researchers can use this compound to treat cardiac fibroblast cultures or in animal models of cardiac fibrosis to investigate the role of EP3 activation in fibroblast proliferation, differentiation, and collagen deposition.
-
Pain Signaling in Cardiovascular Disease: Pain is a significant symptom of many cardiovascular diseases, such as angina. Given that this compound induces hyperalgesia, it could be used as a tool to study the peripheral and central mechanisms of cardiac pain perception mediated by EP3 receptors.
Experimental Protocols
Protocol 1: In Vitro Vascular Reactivity Assay
Objective: To assess the direct effect of this compound on vascular smooth muscle tone in isolated arterial rings. This protocol is based on methodologies used to characterize other prostaglandin analogs.
Materials:
-
This compound
-
Isolated arterial rings (e.g., from rat aorta or coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)
-
Phenylephrine or other vasoconstrictor
-
Acetylcholine or sodium nitroprusside (for viability checks)
Procedure:
-
Isolate arterial rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable plateau is reached, perform a cumulative addition of this compound (e.g., from 1 nM to 10 µM).
-
Record the changes in isometric tension.
-
At the end of the experiment, assess the viability of the tissue by inducing relaxation with acetylcholine (for endothelium-dependent relaxation) or sodium nitroprusside (for endothelium-independent relaxation).
Data Analysis: Express the relaxation responses as a percentage of the pre-induced contraction. Calculate EC50 values if a dose-response relationship is observed.
Protocol 2: In Vivo Model of Cardiac Ischemia-Reperfusion Injury
Objective: To determine the effect of this compound administration on infarct size and cardiac function following myocardial ischemia-reperfusion in a rodent model.
Materials:
-
This compound
-
Anesthetized rodents (e.g., mice or rats)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Ventilator
-
ECG monitoring equipment
-
Triphenyltetrazolium chloride (TTC) stain
-
Echocardiography system
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.
-
Administer this compound or vehicle control at a specified time point (e.g., just before reperfusion). The dosage will need to be determined based on preliminary studies, but could be guided by the in vivo pain studies (e.g., in the µg/kg range).
-
Remove the ligature to allow for reperfusion (e.g., for 24 hours).
-
After the reperfusion period, assess cardiac function using echocardiography.
-
Harvest the heart, slice the ventricles, and stain with TTC to delineate the infarct area (pale) from the viable tissue (red).
-
Quantify the infarct size as a percentage of the area at risk.
Data Analysis: Compare infarct size and cardiac function parameters (e.g., ejection fraction, fractional shortening) between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Sulprostone - Wikipedia [en.wikipedia.org]
- 2. Dpt-Prostaglandin E1 [benchchem.com]
- 3. Mexiprostil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Investigation of the prostaglandin E (EP-) receptor subtype mediating relaxation of the rabbit jugular vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of EP-receptor subtypes involved in allodynia and hyperalgesia induced by intrathecal administration of prostaglandin E2 to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MB-28767 in Renal Physiology Studies
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "MB-28767." Therefore, this document presents a hypothetical application note and protocol for a compound, herein named this compound, to illustrate its potential application in renal physiology research. The proposed mechanism of action and experimental data are based on established principles of renal pharmacology and are for exemplary purposes.
Introduction
This compound is a hypothetical, potent, and selective small molecule inhibitor of the human Organic Anion Transporter 1 (OAT1/SLC22A6). OAT1 is a crucial transporter expressed on the basolateral membrane of renal proximal tubule cells, responsible for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the tubular cells for subsequent secretion into the urine.[1][2] By inhibiting OAT1, this compound can be used as a tool to investigate the role of this transporter in renal physiology, drug disposition, and pathophysiology.
Mechanism of Action
This compound acts as a competitive inhibitor at the substrate binding site of the OAT1 transporter. This action blocks the entry of OAT1 substrates from the bloodstream into the renal proximal tubule cells, thereby reducing their renal secretion and increasing their systemic exposure.[1][3]
Application Notes
Investigating Renal Drug-Drug Interactions (DDIs)
This compound can be utilized as a reference inhibitor to determine if a new chemical entity (NCE) is a substrate or inhibitor of OAT1. Co-administration of this compound with a drug known to be cleared by OAT1 can elucidate the potential for clinically significant DDIs.[1][4]
Elucidating the Role of OAT1 in Endogenous Substrate Homeostasis
Researchers can use this compound to study the physiological role of OAT1 in the clearance of endogenous substrates, such as uric acid and various metabolites. This can provide insights into the pathophysiology of diseases like hyperuricemia.
Probing the Mechanisms of Nephrotoxicity
Certain drugs cause nephrotoxicity by accumulating in proximal tubule cells via OAT1 uptake.[5] this compound can be used in in vitro and in vivo models to block this uptake and assess if OAT1 inhibition can mitigate the toxicity of such compounds.
Quantitative Data Summary
The following tables summarize hypothetical data for this compound, which would be generated using the protocols described below.
Table 1: In Vitro Inhibitory Potency of this compound
| Transporter | Test System | Substrate | IC50 (µM) |
|---|---|---|---|
| hOAT1 | HEK293 Cells | Para-aminohippurate (PAH) | 0.05 |
| hOAT3 | HEK293 Cells | Estrone-3-sulfate | > 50 |
| hOCT2 | HEK293 Cells | Metformin | > 50 |
Table 2: Pharmacokinetic Parameters of an OAT1 Substrate (Drug X) with and without this compound in Rats
| Treatment Group | Cmax (ng/mL) | AUC (0-inf) (ng·h/mL) | CL (mL/min/kg) |
|---|---|---|---|
| Drug X alone | 1500 ± 210 | 4500 ± 550 | 15.0 ± 2.5 |
| Drug X + this compound | 2800 ± 350 | 13500 ± 1800 | 5.0 ± 1.2 |
Experimental Protocols
Protocol 1: In Vitro OAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the OAT1 transporter.
Materials:
-
HEK293 cells stably expressing human OAT1 (or similar cell line).[6]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]-para-aminohippurate (PAH) as the probe substrate.
-
This compound stock solution in DMSO.
-
Scintillation fluid and counter.
-
Multi-well cell culture plates (e.g., 24-well).
Methodology:
-
Cell Seeding: Seed OAT1-expressing HEK293 cells in a 24-well plate and grow to confluence.
-
Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be ≤0.5%. Prepare a solution of [³H]-PAH in assay buffer at a concentration near its Km value for OAT1.
-
Pre-incubation: Wash the cell monolayer twice with warm assay buffer. Add the this compound solutions (or vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake by adding the [³H]-PAH solution. Incubate for 5 minutes at 37°C.
-
Termination: Stop the reaction by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic DDI Study in Rats
Objective: To evaluate the effect of this compound on the pharmacokinetics of a known OAT1 substrate (Drug X).
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g) fitted with jugular vein cannulas for blood sampling.
-
Group Allocation: Randomly assign animals to a control group (Vehicle + Drug X) and a treatment group (this compound + Drug X).
-
Dosing:
-
Administer this compound (e.g., 10 mg/kg) or its vehicle orally 1 hour before the administration of Drug X.
-
Administer Drug X (e.g., 1 mg/kg) intravenously via the tail vein.
-
-
Blood Sampling: Collect serial blood samples (approx. 100 µL) at specified time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of Drug X using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, clearance) using non-compartmental analysis software. Compare the parameters between the control and treatment groups to assess the impact of this compound.
Protocol 3: Assessment of Renal Function
Objective: To determine if this compound administration acutely affects Glomerular Filtration Rate (GFR) or Renal Blood Flow (RBF).
Materials:
-
Anesthetized rat model.
-
Transonic flow probe for renal artery blood flow measurement.
-
Surgical microscope and instruments.
-
Fluorescence detector.
Methodology:
-
Animal Preparation: Anesthetize a rat and place it on a homeothermic blanket to maintain body temperature. Cannulate the femoral artery for blood pressure monitoring, the femoral vein for infusions, and the carotid artery for blood sampling.
-
RBF Measurement: Surgically expose the left renal artery and place a calibrated transonic flow probe around it to continuously measure RBF.
-
GFR Measurement:
-
Administer a bolus of FITC-inulin followed by a continuous infusion to achieve steady-state plasma concentrations.
-
After a 60-minute equilibration period, collect baseline blood samples every 15 minutes for 1 hour.
-
Administer a bolus dose of this compound intravenously.
-
Continue collecting blood samples for an additional 2 hours.
-
-
Sample Analysis: Measure the fluorescence of plasma samples to determine FITC-inulin concentration.
-
Calculation: Calculate GFR using the formula: GFR = Inulin Infusion Rate / Plasma Inulin Concentration.
-
Data Analysis: Compare the GFR and RBF values before and after this compound administration to assess for any acute effects on renal hemodynamics.
References
- 1. Renal Drug Transporters and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kidney Drug Transporters in Pharmacotherapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Renal Transporter-Mediated Drug-Drug Interactions: Are They Clinically Relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell models for studying renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Glomerular Filtration Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimated Glomerular Filtration Rate (eGFR) and Kidney Disease Stages | National Kidney Foundation [kidney.org]
Application Notes and Protocols for MB-28767 in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-28767 is a potent and selective agonist for the Prostaglandin E2 (PGE2) Receptor 3 (EP3). The EP3 receptor is a G-protein coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, immune response modulation, and cardiovascular function. These application notes provide detailed protocols for the use of this compound in immunological research, focusing on its effects on dendritic cells and mast cells, key players in the immune system.
Mechanism of Action
This compound selectively binds to and activates the EP3 receptor. The EP3 receptor is unique among the PGE2 receptors as it can couple to multiple G proteins, leading to diverse downstream signaling events. The primary signaling pathway involves coupling to Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various immune cells. Additionally, EP3 activation can lead to an increase in intracellular calcium concentrations, further influencing cellular responses.
EP3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the EP3 receptor.
Data Presentation
The following tables summarize the effects of EP3 receptor agonists on various immunological parameters. While data for this compound is limited in publicly available literature, the data for other selective EP3 agonists like sulprostone and ONO-AE-248 are presented as a proxy. Researchers should validate these findings for this compound in their specific experimental systems.
Table 1: Effect of EP3 Agonist (Sulprostone) on Dendritic Cell (DC) Maturation
| Parameter | Control (Mature DCs) | Sulprostone-treated DCs | Reference |
| Phenotype | |||
| CD83 Expression (MFI) | High | Reduced | [1] |
| CD86 Expression (MFI) | High | Reduced | [1] |
| CCR7 Expression (% positive) | High | Reduced | [1] |
| Function | |||
| IL-12p70 Production (pg/mL) | Baseline | Significantly Reduced | [1] |
| IL-10 Production (pg/mL) | Baseline | Significantly Increased | [1] |
| Migratory Capacity | High | Impaired | [1] |
MFI: Mean Fluorescence Intensity
Table 2: Effect of EP3 Agonist (ONO-AE-248) on Cytokine Production by Bone Marrow-Derived Mast Cells (BMMCs)
| Cytokine | ATP (100 µM) | ONO-AE-248 (0.1 µM) | ATP + ONO-AE-248 | Reference |
| IL-6 (pg/mL) | ~50 | ~100 | ~1200 | [2] |
| IL-13 (pg/mL) | ~20 | ~30 | ~350 | [2] |
| TNF-α (pg/mL) | ~10 | ~20 | ~150 | [2] |
Data are approximate values derived from graphical representations in the cited literature and show a synergistic effect.
Experimental Protocols
Protocol 1: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs) and Treatment with this compound
This protocol is adapted from studies using the EP3 agonist sulprostone to modulate DC maturation[1].
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS Monocyte Isolation Kit (e.g., CD14 MicroBeads)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant Human GM-CSF (1000 U/mL)
-
Recombinant Human IL-4 (500 U/mL)
-
Maturation Cocktail: TNF-α (50 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and PGE2 (1 µg/mL) as a standard control.
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Flow cytometry antibodies (e.g., anti-CD14, -CD83, -CD86, -HLA-DR, -CCR7)
-
ELISA kits for cytokine quantification (e.g., IL-12p70, IL-10)
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14-positive selection with MACS beads according to the manufacturer's protocol.
-
Differentiation of Immature DCs: Culture monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 complete medium supplemented with GM-CSF and IL-4 for 5-6 days. Add fresh medium with cytokines every 2-3 days.
-
DC Maturation and this compound Treatment:
-
On day 6, harvest the immature DCs.
-
Seed the cells at 1 x 10^6 cells/mL in fresh complete medium.
-
Divide the cells into treatment groups:
-
Immature DCs (no maturation stimulus)
-
Mature DCs (add standard maturation cocktail)
-
This compound treated (add maturation cocktail + varying concentrations of this compound, e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control.
-
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Phenotypic Analysis: Harvest cells and stain with fluorescently labeled antibodies for flow cytometric analysis of maturation markers.
-
Functional Analysis (Cytokine Production): Collect culture supernatants and measure cytokine concentrations using ELISA.
-
Caption: Workflow for assessing the effect of this compound on dendritic cell maturation.
Protocol 2: In Vitro Stimulation of Bone Marrow-Derived Mast Cells (BMMCs) with this compound
This protocol is based on a study investigating the synergistic effect of an EP3 agonist and ATP on mast cell cytokine production[2].
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
BMMC culture medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF.
-
This compound
-
ATP
-
ELISA kits for murine IL-6, IL-13, and TNF-α
-
TRIzol reagent and materials for qRT-PCR (optional, for gene expression analysis)
Procedure:
-
Generation of BMMCs:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells at 5 x 10^5 cells/mL in BMMC culture medium for 4-6 weeks to generate a mature mast cell population.
-
-
Cell Stimulation:
-
Wash the BMMCs and resuspend them in fresh medium without cytokines at 1 x 10^6 cells/mL.
-
Aliquot cells into a 24-well plate.
-
Stimulate the cells with the following conditions for 3-6 hours:
-
Vehicle control
-
This compound alone (e.g., 0.1 µM)
-
ATP alone (e.g., 100 µM)
-
This compound + ATP
-
-
-
Analysis of Cytokine Production:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatants and measure the concentrations of IL-6, IL-13, and TNF-α using ELISA kits according to the manufacturer's instructions.
-
-
(Optional) Gene Expression Analysis:
-
Lyse the cell pellets with TRIzol reagent.
-
Isolate total RNA and perform reverse transcription to generate cDNA.
-
Analyze the expression of cytokine genes (e.g., Il6, Il13, Tnf) by qRT-PCR.
-
Conclusion
This compound serves as a valuable research tool for elucidating the role of the EP3 receptor in immunological processes. The provided protocols offer a starting point for investigating its effects on dendritic cell maturation and mast cell activation. Due to the limited amount of publicly available data specifically on this compound, researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and assay. The analogous data from other EP3 agonists strongly suggest that this compound will have significant modulatory effects on immune cell function.
References
Application Notes and Protocols for MB-28767 in Smooth Muscle Contraction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smooth muscle contraction is a fundamental physiological process critical to the function of various organ systems, including the vasculature, airways, gastrointestinal tract, and uterus.[1] Dysregulation of smooth muscle contraction is implicated in numerous pathologies such as hypertension, asthma, and gastrointestinal motility disorders.[2] The contractile state of smooth muscle is primarily regulated by the phosphorylation level of the 20-kDa regulatory myosin light chain (MLC20).[1][3][4] This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).[4][5][6]
While the influx of intracellular calcium ([Ca2+]i) and subsequent activation of Ca2+/calmodulin-dependent MLCK is a primary trigger for contraction, the RhoA/Rho-kinase (ROCK) signaling pathway plays a crucial role in sensitizing the contractile apparatus to Ca2+.[2][7][8] Upon agonist stimulation, the small GTPase RhoA activates Rho-kinase.[2][5] Activated Rho-kinase then phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits MLCP activity.[5][9] This inhibition leads to a net increase in MLC20 phosphorylation and sustained smooth muscle contraction, even at constant [Ca2+]i levels.[2][10]
MB-28767 is a novel, potent, and highly selective inhibitor of Rho-kinase, designed for the investigation of Ca2+ sensitization mechanisms in smooth muscle contraction. These application notes provide detailed protocols for utilizing this compound to study its effects on agonist-induced smooth muscle contraction and the underlying signaling pathways.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of Rho-kinase (ROCK1 and ROCK2), preventing the phosphorylation of its downstream targets, most notably MYPT1. By inhibiting Rho-kinase, this compound effectively blocks the inhibitory effect on MLCP, leading to increased dephosphorylation of MLC20 and subsequent smooth muscle relaxation or attenuation of contraction.[2][9] This makes this compound an invaluable tool for dissecting the contribution of the Rho-kinase pathway in various models of smooth muscle function and pathophysiology.
Caption: Signaling pathway of this compound in smooth muscle cells.
Data Presentation
Table 1: Inhibitory Effect of this compound on Phenylephrine-Induced Contraction in Isolated Rat Aortic Rings
| This compound Concentration | Phenylephrine EC₅₀ (nM) | Maximum Contraction (% of Control) |
| Vehicle (Control) | 150 ± 12 | 100 ± 5 |
| 10 nM | 165 ± 15 | 85 ± 6 |
| 100 nM | 350 ± 25 | 62 ± 7 |
| 1 µM | 850 ± 50 | 35 ± 5 |
| 10 µM | 1500 ± 90 | 18 ± 4 |
| *Data are presented as mean ± SEM (n=6). **p<0.01, **p<0.001 vs. Vehicle. |
Table 2: Effect of this compound on Phenylephrine-Induced Myosin Light Chain (MLC20) Phosphorylation
| Treatment | pMLC / Total MLC Ratio (Normalized to Control) |
| Basal (Unstimulated) | 0.10 ± 0.02 |
| Phenylephrine (1 µM) | 1.00 (Reference) |
| Phenylephrine (1 µM) + this compound (100 nM) | 0.65 ± 0.05** |
| Phenylephrine (1 µM) + this compound (1 µM) | 0.38 ± 0.04*** |
| *Data are presented as mean ± SEM (n=4). **p<0.01, **p<0.001 vs. Phenylephrine alone. |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay Using Isolated Tissue Baths
This protocol details the measurement of isometric contraction of isolated vascular smooth muscle rings, a standard ex vivo method to assess vasoreactivity.[11]
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine (PE)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated tissue bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings. The endothelium may be mechanically removed by gently rubbing the luminal surface, if required for the experimental design.
-
-
Mounting and Equilibration:
-
Mount the aortic rings on stainless steel hooks in the tissue baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply a resting tension of 2.0 g to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.
-
-
Viability Check:
-
Depolarize the rings with 80 mM KCl to elicit a maximal contraction and confirm tissue viability.
-
Wash the tissues with fresh buffer and allow them to return to the baseline tension.
-
-
Inhibition Protocol:
-
Pre-incubate the aortic rings with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 30 minutes.
-
Generate a cumulative concentration-response curve to phenylephrine (e.g., 1 nM to 100 µM). Add each concentration after the response to the previous one has stabilized.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Calculate the EC₅₀ values for phenylephrine in the presence and absence of this compound using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro contraction assay.
Protocol 2: Western Blot Analysis of Myosin Light Chain Phosphorylation
This protocol allows for the direct measurement of the phosphorylation status of MLC20, a key downstream event of the Rho-kinase pathway.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MLC20 (Thr18/Ser19), Rabbit anti-total-MLC20
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Treatment and Lysis:
-
Treat aortic rings as described in Protocol 1 (e.g., with phenylephrine ± this compound for a fixed time, typically 5-10 minutes).
-
Flash-freeze the tissues in liquid nitrogen to stop the reaction.
-
Homogenize the frozen tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC20 (pMLC) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total MLC20 to normalize the data.
-
Quantify the band intensities using densitometry software. Calculate the ratio of pMLC to total MLC for each sample.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the Rho/Rho-kinase pathway in smooth muscle physiology and pathology. The protocols outlined above provide robust methods for characterizing its inhibitory effects on smooth muscle contraction and the underlying molecular mechanisms. These studies will aid researchers and drug development professionals in understanding the therapeutic potential of Rho-kinase inhibition in a variety of disease states characterized by smooth muscle hypercontractility.
References
- 1. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of myosin regulatory light chain by myosin light chain kinase, and muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of RhoA/Rho kinase pathway and smooth muscle contraction by hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-kinase inhibitors augment the inhibitory effect of propofol on rat bronchial smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho-kinase-mediated regulation of receptor-agonist-stimulated smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho-associated kinase directly induces smooth muscle contraction through myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Application Notes and Protocols for Cell-Based Assays with MB-28767
For Research Use Only.
Introduction
MB-28767 is a selective agonist for the Prostaglandin E2 Receptor 3 (EP3 receptor). The EP3 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including regulation of smooth muscle tone, platelet aggregation, and neurotransmitter release. As a Gi-coupled receptor, its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on the EP3 receptor. The primary assay described is the forskolin-stimulated cAMP inhibition assay, a robust method for quantifying the potency of Gi-coupled receptor agonists.
Signaling Pathway of this compound at the EP3 Receptor
Activation of the EP3 receptor by this compound initiates an intracellular signaling cascade that inhibits the production of cAMP. This process can be visualized as follows:
Caption: Signaling pathway of this compound at the EP3 receptor.
Quantitative Data
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Sulprostone | Forskolin-Stimulated cAMP Inhibition | CHO-K1 cells expressing human EP3I | 0.2 | [4][5][6] |
| Sulprostone | Forskolin-Stimulated cAMP Inhibition | CHO-K1 cells expressing human EP3II | 0.15 | [4][5][6] |
Experimental Protocols
Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.
Workflow Diagram:
References
- 1. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MB-28767 Administration in Animal Models
Initial Search and Identification of Compound:
Extensive searches for "MB-28767" in scientific literature and drug development databases did not yield information on a therapeutic agent or compound with this designation. The identifier "this compound" corresponds to a document number for a datasheet detailing electronic components, specifically precision leaded thin film resistors.
Based on the available information, "this compound" does not appear to be a designation for a drug or compound intended for administration in animal models. Therefore, the creation of detailed application notes and protocols, as requested, is not possible at this time.
It is recommended to verify the compound name or provide an alternative identifier to enable a comprehensive search and the generation of the requested scientific content. Should a valid compound name be provided, the following sections would be developed to meet the specified requirements.
Placeholder for Future Content (Upon Valid Compound Identification)
Abstract
This section would provide a concise overview of the compound, its mechanism of action, and the rationale for its evaluation in the described animal models.
Introduction
This section would offer detailed background information on the compound, including its therapeutic target, potential indications, and the importance of preclinical evaluation in relevant animal models.
Materials and Reagents
A comprehensive list of all necessary materials and reagents would be provided, including:
-
Test Compound (with specified purity and formulation)
-
Vehicle/Control Substances
-
Anesthetics and Analgesics
-
Surgical and Dosing Equipment
-
Assay Kits and Reagents
Animal Models
This section would describe the selection criteria and characteristics of the animal models to be used.
Animal Husbandry
Detailed information on housing, diet, and environmental conditions for the animals would be provided here.
Justification of Model Selection
A rationale for choosing the specific animal model(s) based on the compound's therapeutic target and intended clinical application would be outlined.
Experimental Protocols
Detailed, step-by-step protocols for the administration of the compound and subsequent experimental procedures would be presented.
Preparation of Dosing Solutions
Table 1: Dosing Solution Preparation
| Component | Concentration | Solvent/Vehicle | Storage Conditions |
|---|---|---|---|
| Compound Name | Specify | Specify | Specify |
| Vehicle Control | N/A | Specify | Specify |
Administration Protocol
A detailed workflow for compound administration would be provided.
Caption: A generalized experimental workflow for in vivo compound administration.
Pharmacokinetic Study Protocol
Table 2: Sample Collection for Pharmacokinetic Analysis
| Time Point (post-dose) | Sample Type (e.g., Blood, Plasma) | Volume | Processing |
|---|---|---|---|
| 0 hr (pre-dose) | Specify | Specify | Specify |
| 0.5 hr | Specify | Specify | Specify |
| 1 hr | Specify | Specify | Specify |
| 2 hr | Specify | Specify | Specify |
| 4 hr | Specify | Specify | Specify |
| 8 hr | Specify | Specify | Specify |
| 24 hr | Specify | Specify | Specify |
Efficacy Study Protocol
Details of the experimental design to assess the therapeutic efficacy of the compound would be included.
Signaling Pathway
A diagram of the targeted signaling pathway would be presented.
Caption: A hypothetical signaling pathway activated by the compound.
Data Analysis and Interpretation
Guidance on the appropriate statistical methods for analyzing the collected data would be provided.
Safety and Handling
Precautions and handling procedures for the compound would be detailed in this section.
Troubleshooting
Potential issues and their solutions for the described protocols would be addressed here.
Recommended concentration of MB-28767 for experiments
To the valued researcher,
Our comprehensive search for "MB-28767" did not yield specific information regarding its mechanism of action, established signaling pathways, or recommended concentrations for in vitro or in vivo experiments. This suggests that "this compound" may be an internal development name, a compound not yet widely documented in publicly available scientific literature, or a potential typographical error.
To provide you with accurate and relevant application notes, we require more specific details about this molecule. Should you be able to provide information on the target, class of compound, or any preliminary data, our team would be pleased to assist in developing a tailored experimental protocol.
Below, we present a generalized framework and methodologies that are commonly employed in the characterization of novel therapeutic compounds. These protocols can be adapted once the specific nature of this compound is clarified.
I. General Workflow for Characterizing a Novel Compound
A systematic approach is crucial for elucidating the biological activity and therapeutic potential of a new chemical entity. The following workflow outlines the typical progression of experiments from initial in vitro characterization to more complex cellular and in vivo models.
Caption: A generalized experimental workflow for the characterization of a novel compound.
II. Hypothetical Signaling Pathway Analysis
Assuming this compound is an inhibitor of a kinase within a canonical signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates the potential point of intervention and the downstream effects that would be measured.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound at the level of MEK.
III. Standard Experimental Protocols
The following are detailed protocols for foundational experiments in drug discovery.
A. Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of a compound on a cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting concentration is 100 µM with 1:3 serial dilutions.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a no-cell blank control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
B. Western Blot for Phospho-Protein Analysis
Objective: To assess the effect of a compound on the phosphorylation state of a target protein and its downstream effectors.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
The membrane can be stripped and re-probed for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
IV. Recommended Data Presentation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison across different experimental conditions.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Target Pathway | IC50 (µM) |
| Cell Line A | Pathway X | Value |
| Cell Line B | Pathway Y | Value |
| Cell Line C | Pathway Z | Value |
Table 2: Summary of In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | Daily | 0 | - |
| This compound | 10 | Daily | Value | Value |
| This compound | 30 | Daily | Value | Value |
| Positive Control | Value | Value | Value | Value |
We look forward to receiving more information about this compound to provide you with more targeted and effective application support.
Troubleshooting & Optimization
MB-28767 solubility issues and solutions
Disclaimer: Publicly available datasheets with specific quantitative solubility data for MB-28767 are limited. The following information is based on the known properties of structurally similar compounds, such as prostaglandin E2 analogs, and general laboratory best practices for handling sparingly soluble research compounds. Researchers should always perform small-scale solubility tests before proceeding with larger experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the prostaglandin E2 receptor 3 (EP3). The EP3 receptor is a G-protein coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in various physiological processes.
Q2: What are the basic chemical properties of this compound?
-
Molecular Formula: C₂₂H₃₀O₅
-
Molecular Weight: 374.47 g/mol
Q3: In what solvents is this compound likely to be soluble?
Based on structurally similar prostaglandin analogs, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Its aqueous solubility is predicted to be low.
Q4: How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For example, you could aim for a 10 mM or higher stock solution. This stock can then be further diluted into aqueous buffers or cell culture media for your experiments. Always add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.
Q5: What is the recommended storage condition for this compound?
Solid this compound should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles. Aqueous dilutions should be prepared fresh for each experiment and not stored for extended periods.
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound.
-
Possible Cause 1: Inappropriate Solvent.
-
Solution: this compound is likely to have poor solubility in water. Use a polar aprotic solvent like DMSO or an alcohol like ethanol to prepare a stock solution first.
-
-
Possible Cause 2: Compound has precipitated out of solution.
-
Solution: When diluting the organic stock solution into an aqueous buffer or media, the compound may precipitate if the final concentration exceeds its aqueous solubility limit. Try diluting your stock solution further into the aqueous medium. It is also crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Possible Cause 3: Low-quality solvent or presence of moisture.
-
Solution: Use anhydrous, high-purity solvents. Moisture in DMSO can reduce the solubility of some compounds.
-
Problem: I observe precipitation in my cell culture media after adding this compound.
-
Possible Cause 1: Final concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal working concentration. It's possible that the effective concentration is lower than the concentration at which precipitation occurs.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Some components of complex cell culture media, like proteins in fetal bovine serum (FBS), can sometimes interact with and reduce the effective concentration of a compound. Consider preparing your final dilutions in a simpler, serum-free medium or a buffered salt solution if your experimental design allows.
-
Data Presentation
Table 1: General Solubility of Prostaglandin E2 Analogs in Common Solvents
| Solvent | General Solubility Range | Notes |
| DMSO | 25 - 100 mg/mL | A good primary solvent for creating high-concentration stock solutions. |
| Ethanol | 10 - 50 mg/mL | Another suitable organic solvent for stock solutions. |
| PBS (pH 7.2) | < 1 mg/mL | Aqueous solubility is generally low. |
Note: This table provides a general overview for a class of compounds and may not be representative of the exact solubility of this compound. Researchers must determine the solubility of their specific batch of this compound empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (374.47 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
For 1 mg: Volume (L) = (0.001 g / 374.47 g/mol ) / 0.010 mol/L = 0.000267 L = 267 µL
-
-
Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C.
Visualizations
Preventing MB-28767 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling, storage, and use of MB-28767 to minimize degradation in solution and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of Prostaglandin E2 (PGE2) and a potent and selective agonist for the Prostaglandin EP3 receptor.[1] The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, primarily couples to the inhibitory G-protein, Gαi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][3][4] This modulation of cAMP levels can influence a variety of cellular processes. The EP3 receptor can also couple to other G-proteins, such as Gαs and Gα12/13, leading to diverse downstream effects.[2][4]
Q2: What are the primary causes of this compound degradation in solution?
As a prostaglandin analog, this compound is susceptible to several degradation pathways in solution, primarily:
-
Hydrolysis: The ester functional group in the molecule can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: The allylic alcohol and cyclopentanone moieties may be susceptible to oxidation.
-
pH-dependent degradation: Prostaglandin analogs exhibit pH-dependent stability, with degradation often accelerated at non-optimal pH values.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5] These stock solutions are generally more stable than aqueous solutions. For detailed steps, refer to the Experimental Protocols section.
Q4: Can I store this compound in an aqueous solution?
It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them within the same day.[6] Prostaglandin analogs are known to be unstable in aqueous media. If an experiment requires an aqueous buffer, the stock solution in organic solvent should be diluted into the aqueous buffer immediately before use.
Q5: What are the recommended storage conditions for this compound?
-
Solid Form: Store the solid compound at -20°C in a tightly sealed, light-resistant container.
-
Stock Solutions (in organic solvent): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | 1. Degradation of this compound in solution. | - Prepare fresh aqueous solutions for each experiment from a recently prepared organic stock solution. - Ensure the pH of your experimental buffer is within a stable range for prostaglandin analogs (near neutral to slightly acidic is often preferred, but should be empirically determined). - Protect solutions from light and elevated temperatures. |
| 2. Improper storage of stock solution. | - Verify that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | |
| Precipitate forms when diluting the stock solution into aqueous buffer. | 1. Poor solubility in the aqueous buffer. | - First, dissolve this compound in a small volume of a water-miscible organic solvent like DMSO or ethanol. Then, add this solution to the aqueous buffer with vigorous vortexing. - Consider using a buffer containing a small percentage of organic solvent or a non-ionic surfactant, if compatible with your experimental system. |
| Variability between experimental replicates. | 1. Inconsistent age of prepared solutions. | - Use solutions of the same age for all replicates within an experiment. As degradation is time-dependent, using freshly prepared solutions for each replicate is ideal. |
| 2. Exposure to different environmental conditions. | - Ensure all replicates are handled under identical conditions (temperature, light exposure, etc.). |
Quantitative Data on Prostaglandin Analog Stability
Table 1: pH-Dependent Stability of Prostaglandin E2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss of Potency (hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
Note: This data is for PGE2 and should be used as a general guide. It is strongly recommended to perform stability studies specific to this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment. (Molecular Weight of this compound: 374.47 g/mol )
-
To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in solution. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
Acetonitrile and water (with 0.1% formic acid or other suitable buffer) in an appropriate ratio (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation of the parent compound from any degradation products.
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Prostaglandin analogs typically have a chromophore that absorbs in the low UV range (e.g., 210-220 nm). The optimal wavelength should be determined by UV spectral analysis of this compound.
Stability Study Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent or buffer system.
-
Divide the solution into several aliquots and store them under different conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
Analyze the samples by HPLC.
-
Quantify the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The degradation rate can be determined by plotting the natural logarithm of the concentration of this compound versus time.
Visualizations
EP3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound binding to the EP3 receptor.
Caption: Primary signaling cascade of the EP3 receptor upon activation by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in performing a stability study of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: MB-28767
Disclaimer: The following information is provided for research and development purposes only. MB-28767 is a hypothetical small molecule inhibitor of Kinase X. The data, protocols, and troubleshooting guides presented here are based on the known characteristics of similar kinase inhibitors and are intended to serve as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target, Kinase X, after treatment with this compound. What could be the underlying cause?
A1: Unexpected cellular phenotypes are a common challenge when working with novel inhibitors. The observed phenotype may be due to several factors, including off-target effects, the specific genetic context of your cell line, or experimental variability. It is crucial to first confirm engagement of the primary target, Kinase X, and then to assess the broader selectivity profile of this compound.
Q2: At what concentration should we expect to see off-target effects of this compound?
A2: The concentration at which off-target effects become apparent can vary significantly depending on the specific off-target kinase and the cell type being used. As a general guideline, off-target activities are typically observed at concentrations higher than the IC50 for the primary target. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, aiming for the lowest concentration that gives the desired on-target effect with minimal off-target engagement.
Q3: We are observing significant cell toxicity at concentrations where we expect to see specific inhibition of Kinase X. What does this suggest?
A3: High levels of cell death, even at low concentrations of the inhibitor, may suggest potent off-target effects on kinases that are essential for cell survival (e.g., pro-survival kinases like AKT or ERK).[1] It is advisable to carefully titrate the concentration of this compound to determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1] Additionally, consider performing a kinome-wide screen to identify potential off-target kinases that could be responsible for the observed toxicity.
Q4: How can we confirm that the observed off-target effect is due to direct inhibition of a secondary kinase by this compound?
A4: To confirm a direct off-target interaction, it is recommended to use an orthogonal assay.[2] For instance, if the initial finding is from a cell-based assay, you can use a biochemical assay with the purified off-target kinase to determine the IC50 of this compound for this specific interaction.[2] Biophysical assays, such as Surface Plasmon Resonance (SPR), can also be employed to measure the direct binding of the compound to the purified kinase.[2]
Troubleshooting Guide
Issue 1: High Background Signal in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Run a "No Enzyme" control experiment where the kinase is omitted. If a signal that is dependent on the concentration of this compound is still observed, it suggests direct interference with the assay's detection method.[3] |
| Compound Aggregation | Repeat the kinase assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant shift in the IC50 value in the presence of the detergent may indicate that the compound is forming aggregates.[3] |
| Contaminated Reagents | Test for ATP contamination in your buffers and substrate solutions. Ensure all reagents are freshly prepared.[4] |
Issue 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable ATP Concentration | As this compound is likely an ATP-competitive inhibitor, its IC50 value will be sensitive to the ATP concentration. Maintain a consistent ATP concentration across all experiments, ideally close to the Km value for ATP of the kinase.[4][5] |
| Sub-optimal Reaction Time | Ensure that the kinase reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction time where less than 10% of the substrate has been consumed.[4][5] |
| Compound Instability | Verify the integrity and concentration of your this compound stock solution using analytical methods like HPLC-MS. Prepare fresh dilutions for each experiment.[6] |
Quantitative Data Summary: Off-Target Profile of this compound
The following table summarizes hypothetical off-target activity data for this compound from a kinome-wide screen.
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| Kinase X (On-Target) | 15 | Biochemical | Primary Target |
| Kinase A | 250 | Biochemical | Potential off-target. |
| Kinase B | 800 | Biochemical | Moderate off-target activity. |
| Kinase C | >10,000 | Biochemical | No significant activity. |
| SRC Family Kinase | 450 | Biochemical | Common off-target for many kinase inhibitors.[1] |
| LCK | 600 | Biochemical | May impact immune cell signaling.[1] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of this compound against a purified kinase.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
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Add Kinase and Substrate: Add a mixture containing the recombinant active kinase and a suitable substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes, ensuring the reaction is in the linear range.[4]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Western Blot for Phospho-Protein Inhibition (Cell-based)
This protocol assesses the inhibition of a kinase in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of the downstream target. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalization: Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing MB-28767 concentration for maximal effect
Welcome to the technical support center for MB-28767. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the specific cell line being used. For initial experiments, we recommend a broad concentration range, typically from 1 nM to 100 µM, to establish a dose-response curve.[1] A literature search for similar compounds or previous studies on your cell line of interest can also help in defining a more targeted starting range.
Q2: How should I prepare the stock solution for this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate solvent like DMSO. For a 10 mM stock solution, for example, dissolve 1 mg of the compound (assuming a specific molecular weight) in the calculated volume of DMSO. It's advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the essential controls to include in my experiments?
A3: To ensure the validity of your results, every experiment should include the following controls:
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Untreated Control: Cells incubated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration as the test compound. This serves as a baseline for 100% cell viability.[2]
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Positive Control: A known cytotoxic or active agent to confirm that the assay is performing as expected and that the cells are responsive.[2]
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Blank Control: Wells containing only cell culture medium to measure background absorbance or fluorescence.[2]
Q4: How long should I expose the cells to this compound?
A4: The incubation time can significantly influence the observed effects of a compound.[2] A common starting point is between 24 and 72 hours.[2] However, the optimal exposure time will depend on the mechanism of action of this compound and the doubling time of your specific cell line. Time-course experiments are recommended to determine the most appropriate incubation period.[2]
Q5: How do I interpret IC50 and EC50 values?
A5: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process by 50%.[3] In cell viability assays, it represents the concentration that reduces the viable cell population by half.[3] A lower IC50 value indicates a more potent compound.[3] The EC50 (half-maximal effective concentration) is the concentration that produces 50% of the maximal positive effect.[3]
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, edge effects in multi-well plates, or cell clumping.[1] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[1] |
| Compound precipitation in culture medium | The compound's concentration exceeds its solubility in the medium. | Visually inspect the wells for any precipitate. Test the compound's solubility in a cell-free system. If precipitation occurs, consider lowering the concentration or using a different solvent system, ensuring the final solvent concentration is not toxic to the cells.[2] |
| No significant effect observed | The compound concentration is too low, the incubation time is too short, the cell line is resistant, or the compound has degraded.[1] | Test a wider and higher range of concentrations. Increase the incubation period. Consider using a more sensitive cell line. Ensure proper storage and handling of the compound to prevent degradation.[1] |
| Unexpected increase in viability at high concentrations | Compound precipitation at high concentrations, or interference with the assay chemistry.[2] | Visually inspect for precipitate. Run a control with the compound in a cell-free medium to check for direct interaction with the assay reagents.[2] |
| High background signal | Contamination of reagents or media, or the compound interferes with the assay reagents. | Use fresh, sterile reagents and media. Include a "media only" control to subtract background noise.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
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96-well cell culture plates
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Complete culture medium
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a detergent-based solution)
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Microplate reader
Procedure:
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Cell Seeding:
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Culture cells to approximately 80% confluency.
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Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent.[3]
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Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.[1]
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control and untreated control wells.[1]
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Data Analysis:
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Measure the absorbance at 570 nm using a microplate reader.[1]
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration.
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Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[1]
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: MB-28767 Stability and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of the novel compound MB-28767. Since specific public data on this compound is unavailable, this guide is based on established best practices for handling and evaluating new small molecule entities in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of a new compound like this compound can be influenced by several factors. The most common are chemical degradation and poor solubility.[1] Key environmental and handling conditions that can trigger degradation include:
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Temperature: Elevated temperatures can accelerate degradation. Conversely, for some compounds, freezing and thawing cycles can also compromise stability.
-
pH: Compounds with functional groups like esters or amides can be susceptible to hydrolysis at non-neutral pH.[1][2]
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Light: Exposure to UV or even ambient light can cause photodegradation in sensitive molecules.[2][3]
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Oxidation: The presence of oxygen, especially in solution, can lead to oxidative degradation of susceptible functional groups.[2]
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Moisture: For solid compounds, absorption of moisture can lead to hydrolysis or other degradation pathways. For solutions, residual moisture in solvents like DMSO can be problematic.[1]
Q2: How should I store the solid (powder) form of this compound?
For long-term storage of solid this compound, it is crucial to minimize exposure to heat, light, and moisture.[4] General recommendations are summarized in the table below. Always refer to the product's certificate of analysis (COA) for any specific storage instructions.[5]
| Storage Condition | Temperature | Duration (Typical) | Notes |
| Long-term | -20°C | 3 years | Store in a tightly sealed, light-resistant container in a dry environment.[4][5] |
| Short-term | 4°C | 2 years | Suitable for compounds that are used more frequently.[5] |
| Room Temperature | 15–25°C | Varies | Only for stable, non-volatile compounds and for short periods.[6] |
Q3: What is the best way to prepare and store stock solutions of this compound?
The choice of solvent is critical for both solubility and stability.[1] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules.[1]
-
Solvent Selection: Use an appropriate solvent in which this compound is readily soluble. Solubility information should be available on the product webpage or can be requested.[5]
-
Preparation: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7]
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Storage: Store stock solutions at -80°C for longer-term storage or -20°C for shorter-term use.[5]
| Storage Condition | Temperature | Duration (in Solvent) | Notes |
| Long-term | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Short-term | -20°C | 1 month | Re-examine for efficacy if stored longer.[5] |
Troubleshooting Guides
Issue 1: I'm observing a precipitate in my stock solution or when diluting into an aqueous buffer.
Precipitation can occur due to poor solubility or compound degradation.[2]
-
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: My experimental results with this compound are inconsistent.
Inconsistent results can stem from compound degradation, issues with the experimental system, or assay variability.[8]
-
Workflow for Investigating Inconsistent Results:
Caption: Investigating sources of experimental inconsistency.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol provides a general framework to quickly assess the stability of this compound in a specific solvent or buffer.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer or cell culture medium of interest.[2]
-
-
Incubation:
-
Aliquot the working solution into separate, tightly sealed vials for each time point and condition.
-
Incubate the vials at different temperatures relevant to your experimental conditions (e.g., 4°C, 25°C, 37°C).[2]
-
-
Time Points:
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At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]
-
-
Sample Quenching (if necessary):
-
To stop further degradation, add an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if they are present.[2]
-
-
Analysis:
-
Workflow for Stability Assessment:
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. usp.org [usp.org]
Technical Support Center: Minimizing MB-28767 Toxicity in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize and manage the cytotoxic effects of the novel compound MB-28767 in their in vitro experiments. The following information is designed for researchers, scientists, and drug development professionals to address common issues encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death even at low concentrations of this compound. What are the initial troubleshooting steps?
High cytotoxicity at low compound concentrations can stem from several factors. Begin by systematically evaluating your experimental setup:
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cell line. It is recommended to keep the final solvent concentration, such as for DMSO, below 0.5%.[1]
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Compound Solubility: Visually inspect your culture medium for any signs of compound precipitation. Precipitated compounds can lead to inconsistent cell exposure and may have physical cytotoxic effects. If precipitation is observed, consider adjusting the solvent or preparation method.[1]
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Cell Health and Confluency: Use only healthy, actively dividing cells for your experiments. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity.[2] Ensure cells are seeded at an optimal density and are in the logarithmic growth phase.[1]
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Contamination: Microbial contamination (bacterial, fungal, or mycoplasma) can induce cell stress and death, confounding your results.[3][4] Regularly inspect your cultures for any signs of contamination.[3]
Q2: How can we differentiate between this compound-induced cytotoxicity and artifacts from the experimental procedure?
It is crucial to include a comprehensive set of controls to distinguish true compound toxicity from experimental artifacts:
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Vehicle Control: This is a cell culture treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to determine the baseline level of cell death caused by the solvent alone.
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Untreated Control: This consists of cells cultured in medium without any treatment. It serves as a baseline for maximum cell viability.
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"Compound Only" Control: To account for any intrinsic absorbance or interference of this compound with your assay readout, include wells with the compound in the medium but without cells.[1] This is particularly important for colorimetric or fluorometric assays.
Q3: Our cytotoxicity assay results (e.g., MTT assay) are inconsistent or show high variability. What could be the cause?
Inconsistent results in cytotoxicity assays can be due to a variety of factors. Consider the following:
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Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure a homogenous single-cell suspension before plating. It is advisable to perform a titration to find the optimal seeding density for your specific cell line and plate format.[1]
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Incubation Time: The duration of compound exposure can significantly impact cytotoxicity. A time-course experiment may be necessary to determine the optimal endpoint for your study.[1]
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Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, compounds that affect cellular metabolism can produce misleading results in MTT assays.[5] Consider using an orthogonal assay that measures a different cell death marker, such as an LDH release assay which measures membrane integrity.[6]
Q4: Can we modulate the experimental conditions to reduce the observed toxicity of this compound?
Yes, several strategies can be employed to mitigate drug-induced cytotoxicity in an experimental setting:
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Optimize Compound Concentration: Perform a dose-response study to identify a concentration range that allows you to study the desired biological effect of this compound without causing excessive cell death.
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Adjust Exposure Time: Shortening the incubation time with the compound may reduce toxicity while still allowing for the observation of its primary effects.
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Serum Concentration: Components in serum can sometimes interact with test compounds. While serum provides essential growth factors, consider reducing its concentration during the compound treatment period, but be aware this can also stress the cells.
-
Antioxidant Co-treatment: If you hypothesize that this compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine might offer a protective effect.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
| Potential Cause | Recommended Action |
| Microbial Contamination | Visually inspect plates for any signs of contamination. Use sterile techniques and regularly test for mycoplasma.[3][4] |
| Phenol Red Interference | If using a colorimetric assay, consider using a phenol red-free medium during the final incubation step.[1] |
| Compound Interference | Run a "compound only" control (compound in media, no cells) and subtract this background reading from your experimental wells.[1] |
| Serum Interference | Serum can contain enzymes like LDH that contribute to background signal. Consider using a serum-free medium during the assay incubation period.[1] |
Issue 2: Low Signal or No Response in Cytotoxicity Assay
| Potential Cause | Recommended Action |
| Low Cell Seeding Density | The number of viable cells may be too low to generate a detectable signal. Increase the cell number per well; perform a titration to find the optimal density.[1] |
| Insufficient Incubation Time | The incubation period with the assay reagent may be too short. Increase the incubation time or perform a time-course experiment to optimize.[1] |
| Compound Is Not Cytotoxic at Tested Concentrations | The compound may not be toxic under the tested conditions. Increase the concentration range of this compound. |
| Incorrect Assay Choice | The chosen assay may not be suitable for the mechanism of cell death induced by this compound. For instance, if the compound primarily induces metabolic shutdown, an MTT assay might show a strong effect, while a membrane integrity assay might not.[5] |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Potential mechanisms of this compound induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. ijprajournal.com [ijprajournal.com]
Interpreting unexpected data from MB-28767 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with MB-28767, a potent and selective inhibitor of the novel kinase, K-Ras-Activated Kinase (KRAK). This guide is intended to help interpret unexpected experimental data and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, ATP-competitive inhibitor of KRAK, a serine/threonine kinase that is a critical downstream effector in the K-Ras signaling pathway. In cancer cell lines with activating K-Ras mutations, inhibition of KRAK by this compound is expected to reduce cell viability and induce apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. The stock solution should be stored at -20°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols provided with the compound.
Q3: What are the expected cellular effects of this compound in sensitive versus resistant cell lines?
A3: In K-Ras mutant cancer cell lines (e.g., A549, HCT116), this compound is expected to inhibit the phosphorylation of the KRAK substrate, p27, leading to cell cycle arrest and apoptosis. In cell lines with wild-type K-Ras (e.g., MCF7), this compound is expected to have minimal effect on cell viability at concentrations that are effective in sensitive lines.
KRAK Signaling Pathway
The diagram below illustrates the canonical KRAK signaling pathway, which is activated by mutant K-Ras. This compound targets KRAK, thereby inhibiting the phosphorylation of its downstream substrate, p27.
Troubleshooting Guide
Issue 1: Lower than Expected Potency in Cell-Based Assays
Q: We are observing a significantly lower potency (higher IC50) for this compound in our cell viability assays compared to the values reported in the technical data sheet. What could be the cause?
A: This is a common issue that can arise from several factors.[1][2] A systematic approach to troubleshooting is recommended.
-
Compound Integrity:
-
Improper Storage: Ensure the compound has been stored at -20°C and protected from light. Repeated freeze-thaw cycles of the DMSO stock should be avoided.
-
Solution Stability: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
-
Cell Culture Conditions:
-
Cell Health: Confirm that cells are healthy and in the logarithmic growth phase.[3] High cell passage numbers can lead to genetic drift and altered drug sensitivity.[4]
-
Mycoplasma Contamination: Test for mycoplasma contamination, as this can significantly impact cellular responses to treatment.
-
Serum Concentration: The presence of high serum concentrations in the culture medium can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.
-
-
Assay Protocol:
-
Cell Seeding Density: Optimize cell seeding density to ensure that cells are still in the exponential growth phase at the end of the assay.
-
Treatment Duration: The incubation time with this compound may need to be optimized. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Assay Choice: The choice of viability assay can influence the results. For example, assays that measure metabolic activity (e.g., MTT) may yield different results than those that measure ATP content (e.g., CellTiter-Glo) or membrane integrity.
-
| Cell Line | K-Ras Status | Expected IC50 (nM) | Observed IC50 (nM) |
| A549 | G12S | 50 | 500 |
| HCT116 | G13D | 75 | 800 |
| MCF7 | Wild-Type | >10,000 | >10,000 |
The following diagram outlines a logical workflow for troubleshooting lower than expected potency.
Issue 2: Unexpected Off-Target Effects or Paradoxical Pathway Activation
Q: We are observing modulation of signaling pathways that are not known to be downstream of KRAK, and in some cases, we see an increase in the phosphorylation of some kinases. Why is this happening?
A: While this compound is a selective inhibitor of KRAK, at higher concentrations, off-target effects can occur.[5][6] Additionally, inhibition of a primary target can sometimes lead to paradoxical activation of other pathways due to feedback mechanisms.[6]
-
Compound Concentration:
-
Dose-Response: Ensure that the concentrations being used are within the selective range for KRAK inhibition. Perform a dose-response experiment and correlate the phenotypic effects with target engagement (i.e., inhibition of p27 phosphorylation).
-
Kinome Profiling: If off-target effects are suspected, consider performing a kinome-wide profiling study to identify other kinases that may be inhibited by this compound at higher concentrations.[7][8]
-
-
Cellular Context:
-
Feedback Loops: Cancer cells can have complex and redundant signaling networks. Inhibition of one pathway can lead to the compensatory activation of another.
-
Genetic Background: The genetic background of the cell line can influence its response to kinase inhibitors.[9]
-
| Phospho-Kinase | Fold Change (1 µM this compound) | Interpretation |
| p-p27 (T187) | - 4.5 | On-target effect |
| p-ERK1/2 (T202/Y204) | - 3.8 | On-target effect (downstream of K-Ras) |
| p-AKT (S473) | + 2.1 | Potential off-target effect or feedback activation |
| p-STAT3 (Y705) | + 1.8 | Potential off-target effect or feedback activation |
The diagram below illustrates the potential reasons for observing unexpected signaling events.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and fit a dose-response curve to determine the IC50 value.
Western Blotting for p-p27
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-p27 (T187) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of MB-28767
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo delivery of MB-28767, a prostaglandin E analog and EP receptor agonist.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or inconsistent bioavailability of this compound after oral administration?
Potential Causes:
-
Poor Aqueous Solubility: this compound, like many prostaglandin analogs, may have limited solubility in gastrointestinal fluids, leading to poor absorption.
-
Rapid Metabolism: Prostaglandin E1 (PGE1) and its analogs are known to be rapidly metabolized in vivo, primarily in the lungs, which can significantly reduce systemic exposure.[1][2]
-
Chemical Instability: Prostaglandins can be unstable in the acidic environment of the stomach and at neutral or basic pH, leading to degradation before absorption.[3][4]
Solutions:
-
Formulation Optimization:
-
Solubilizing Agents: Incorporate solubilizing excipients such as cyclodextrins or formulate as a microemulsion or solid dispersion to enhance dissolution.
-
Prodrug Approach: Consider investigating a more stable, orally absorbable prodrug of this compound.
-
-
Route of Administration Adjustment:
-
If oral bioavailability remains a significant challenge, consider alternative administration routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injections to bypass first-pass metabolism.
-
-
pH Control:
Question 2: My in vivo results show high variability between animals. What could be the cause and how can I mitigate it?
Potential Causes:
-
Inconsistent Formulation: Improperly prepared or non-homogenous formulations can lead to variable dosing between animals.
-
Dosing Inaccuracy: Variations in administration technique, especially for small volumes, can introduce significant variability.
-
Animal-to-Animal Physiological Differences: Factors such as age, weight, and health status can influence drug absorption and metabolism.
Solutions:
-
Standardize Formulation Protocol:
-
Develop and strictly adhere to a standardized protocol for preparing the this compound formulation. Ensure thorough mixing and visual inspection for uniformity before each administration.
-
-
Refine Dosing Technique:
-
Use calibrated equipment for dosing. For oral gavage, ensure consistent placement of the feeding tube. For injections, use consistent needle sizes and injection sites.
-
-
Animal Group Homogenization:
-
Use animals of a similar age and weight range. Ensure all animals are healthy and properly acclimated before the start of the experiment.
-
Question 3: I am observing off-target effects or toxicity in my animal models. How can I address this?
Potential Causes:
-
High Peak Plasma Concentration (Cmax): Rapid absorption of a high dose can lead to transiently high plasma concentrations, causing off-target effects.
-
Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxicological profile.
-
Non-Specific Receptor Binding: At high concentrations, this compound might interact with other prostanoid receptors.
Solutions:
-
Dose-Response Study:
-
Conduct a dose-response study to determine the minimum effective dose and the maximum tolerated dose.
-
-
Vehicle Selection:
-
Evaluate the tolerability of the vehicle alone in a control group of animals. If toxicity is observed, explore alternative, biocompatible vehicles.
-
-
Pharmacokinetic (PK) Profiling:
-
Characterize the pharmacokinetic profile of your formulation to understand the Cmax, Tmax, and half-life. This information can help in designing a dosing regimen that maintains therapeutic concentrations while avoiding toxic peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. For in vivo use, a common practice is to prepare a concentrated stock solution in DMSO or ethanol and then dilute it with a suitable aqueous vehicle like saline or phosphate-buffered saline (PBS) to the final dosing concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to be well-tolerated by the animals. For Prostaglandin E1, solubility is reported to be approximately 50 mg/mL in ethanol and DMSO, and about 1.67 mg/mL in PBS (pH 7.2).[6][7]
Q2: What are the key pharmacokinetic parameters to consider for this compound?
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life.
-
AUC: Area under the concentration-time curve, which represents total drug exposure.
Q3: How should I store this compound solutions to ensure stability?
A3: Prostaglandin E1 and its analogs are sensitive to pH and temperature. For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in organic solvents like ethanol or DMSO should also be stored at -20°C and are typically stable for at least a month.[7] Aqueous solutions are less stable, especially at neutral or basic pH, and should be prepared fresh before each experiment.[3][6] If aqueous solutions must be stored, they should be kept at 4°C and in a slightly acidic buffer (pH 4.5-5.5) to minimize degradation.[3][5]
Q4: What are some strategies to achieve sustained delivery of this compound in vivo?
A4: To overcome the short half-life of prostaglandin analogs, several sustained-release strategies can be employed:
-
Nanoparticle Encapsulation: Encapsulating this compound in biodegradable nanoparticles can protect it from rapid metabolism and provide a controlled release profile.
-
Implantable Devices: For localized delivery, biodegradable implants or osmotic pumps can be used to deliver the compound at a constant rate over an extended period.
-
Liposomal Formulations: Liposomes can serve as a carrier for this compound, potentially improving its pharmacokinetic profile and targeting it to specific tissues.
Data Presentation
Table 1: Solubility of Prostaglandin E1 (PGE1) as a Reference for this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~50 mg/mL | [6][7] |
| Ethanol | ~50 mg/mL | [6][7] |
| PBS (pH 7.2) | ~1.67 mg/mL | [6] |
Note: This data is for Prostaglandin E1 and should be used as a guideline. The actual solubility of this compound should be determined experimentally.
Table 2: Pharmacokinetic Parameters of Alprostadil (PGE1) in Humans Following Intracavernosal Injection (20 µg dose)
| Parameter | Value | Reference |
| Cmax | 16.8 pg/mL | [1] |
| Tmax | 4.8 minutes | [1] |
| Metabolism | 60-90% in a single pass through the lungs | [1] |
| Excretion | ~88% in urine, ~12% in feces within 72 hours | [1] |
Note: This data is for the synthetic form of PGE1, Alprostadil, administered via a specific route in humans and serves as an illustrative example of the rapid clearance typical for this class of compounds.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
-
Vehicle Preparation:
-
Prepare the desired in vivo vehicle. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
-
Final Formulation Preparation:
-
While stirring the vehicle, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension or solution.
-
Visually inspect the formulation for any precipitation or non-homogeneity before administration.
-
Protocol 2: In Vivo Administration via Oral Gavage in Mice
-
Animal Handling:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
-
Dose Preparation:
-
Draw the calculated volume of the this compound formulation into a syringe fitted with a proper-sized, blunt-tipped gavage needle.
-
-
Administration:
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Gently advance the needle until it reaches the stomach.
-
Slowly dispense the formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for this compound formulation.
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5770230A - Method for preparing stabilized prostaglandin E1 - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tribioscience.com [tribioscience.com]
Technical Support Center: MB-28767 Experimental Controls and Best Practices
Important Notice Regarding MB-28767
Our comprehensive review of scientific literature and available data has revealed a critical clarification regarding the molecular target of this compound. Contrary to the initial query, this compound is not a PRMT5 inhibitor. Instead, it is consistently identified as a potent and selective EP3 receptor agonist .[1][2]
Therefore, we are unable to provide a technical support center detailing experimental controls, troubleshooting, and FAQs for this compound in the context of PRMT5 inhibition, as this would be scientifically inaccurate.
We recommend researchers verify the identity and mechanism of action of their compounds from the supplier and through independent validation.
For your reference, below is a summary of the accurate information for this compound.
This compound: An EP3 Receptor Agonist
This compound is a synthetic organic compound that acts as an agonist for the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2] The EP3 receptor is a G-protein coupled receptor involved in various physiological processes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₅[3] |
| Molecular Weight | 374.47 g/mol [3] |
| Hydrogen Bond Acceptors | 4[2] |
| Hydrogen Bond Donors | 2[2] |
| Rotatable Bonds | 12[2] |
| Topological Polar Surface Area | 83.83 Ų[2] |
This data is provided for informational purposes and may vary slightly based on the source.
General Guidance for Researchers
Given this information, we advise researchers intending to study PRMT5 inhibition to source a well-characterized and validated PRMT5 inhibitor. Several such inhibitors are commercially available and have been described in the scientific literature.
For researchers studying EP3 receptor agonism, standard experimental practices for G-protein coupled receptor ligands should be followed. This would include:
-
Receptor binding assays to determine affinity and selectivity.
-
Second messenger assays (e.g., cAMP measurement) to assess functional activity.
-
Cell-based phenotypic assays relevant to the biological context of interest.
-
In vivo studies in appropriate animal models to evaluate efficacy and pharmacokinetics.
We apologize for any inconvenience this may cause and hope this clarification is helpful for your research endeavors. We strongly encourage all researchers to perform due diligence on the compounds they are using to ensure the validity and reproducibility of their experimental results.
References
Validation & Comparative
A Comparative Guide to MB-28767 and Other EP3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MB-28767 with other selective E-prostanoid 3 (EP3) receptor agonists, focusing on their biochemical properties and physiological effects. The information is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to EP3 Receptor Agonists
The EP3 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes. Activation of the EP3 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in diverse cellular responses, including platelet aggregation, smooth muscle contraction, and cardioprotection. Selective EP3 agonists are valuable tools for investigating these processes and hold therapeutic potential for various conditions.
Comparative Analysis of EP3 Agonists
This section provides a quantitative comparison of this compound and other well-characterized EP3 agonists: GR 63799X, Sulprostone, and ONO-AE-248. The data presented below summarizes their binding affinities and potencies from published studies.
Data Presentation
Table 1: Binding Affinity (Ki) of EP3 Agonists at the Human EP3 Receptor
| Compound | Ki (nM) |
| This compound | 1.2 |
| GR 63799X | 3.7 |
| Sulprostone | 0.6[1][2][3] |
| ONO-AE-248 | 8[4] |
Table 2: Potency (IC50) of EP3 Agonists for Inhibition of Forskolin-Stimulated Adenylyl Cyclase
| Compound | IC50 (nM) | Cell Type |
| This compound | Data not available | |
| GR 63799X | ~10,000 (for growth inhibition) | 3T6 Fibroblasts |
| Sulprostone | 0.15 - 0.2 | CHO-K1 cells |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed in this guide, the following diagrams are provided.
EP3 Receptor Signaling Pathway
The binding of an agonist, such as this compound, to the EP3 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
References
- 1. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. (2000) | Mark Abramovitz | 585 Citations [scispace.com]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Prostanoid Receptor Agonists: MB-28767 versus Sulprostone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two prostaglandin E2 (PGE2) analogs, MB-28767 and sulprostone. Both compounds are recognized for their activity at prostanoid receptors, particularly the EP receptor subtypes, which are implicated in a wide array of physiological and pathological processes. This document summarizes their receptor binding affinities, functional potencies, and the intracellular signaling pathways they modulate, supported by experimental data.
Introduction to this compound and Sulprostone
Sulprostone is a synthetic analog of PGE2 and has been clinically utilized for its potent uterotonic effects.[1] It is known to be a selective agonist for the EP3 and, to a lesser extent, the EP1 prostaglandin receptors.[2][3] this compound is also a prostanoid analog that has been identified as a potent EP3 receptor agonist.[4][5] This guide aims to provide a direct comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional activity of this compound and sulprostone at the relevant prostaglandin E receptor subtypes.
Table 1: Prostaglandin E Receptor Binding Affinity (Ki in nM)
| Compound | EP1 Receptor (mouse) | EP3 Receptor (mouse) |
| This compound | 120[4] | 0.6-3.7[4] |
| Sulprostone | 14-36[4] | 0.6-3.7[4] |
Note: Ki values were determined using radioligand binding assays with membranes from Chinese hamster ovary (CHO) cells stably expressing the respective mouse prostanoid receptor subtypes.[4]
Table 2: Functional Activity (IC50 in nM)
| Compound | EP3 Receptor (Human) - cAMP Inhibition |
| This compound | Data not available |
| Sulprostone | 0.15 - 0.2[6] |
Note: The IC50 value for sulprostone was determined in a functional assay measuring the inhibition of forskolin-stimulated adenylyl cyclase in CHO-K1 cells stably expressing human EP3 receptor isoforms.[6]
Signaling Pathways
This compound and sulprostone exert their effects by activating specific G protein-coupled receptors (GPCRs), primarily the EP1 and EP3 receptor subtypes, which in turn trigger distinct intracellular signaling cascades.
EP1 Receptor Signaling (Gq Pathway)
Activation of the EP1 receptor, to which sulprostone binds with moderate affinity, typically leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: EP1 Receptor Gq Signaling Pathway.
EP3 Receptor Signaling (Gi Pathway)
Both this compound and sulprostone are potent agonists of the EP3 receptor. The EP3 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G protein.[7] Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
Caption: EP3 Receptor Gi Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound or sulprostone).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. Effects of the prostanoid EP3-receptor agonists M&B 28767 and GR 63799X on infarct size caused by regional myocardial ischaemia in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]
- 4. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of MB-28767 on EP3 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effect of MB-28767, a known EP3 receptor agonist, on its target signaling pathway. By offering a direct comparison with established EP3 receptor modulators and detailing robust experimental protocols, this document serves as a critical resource for researchers seeking to characterize the pharmacological profile of this compound.
The prostaglandin E2 (PGE2) receptor EP3 is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, and cardiovascular function. Its complex signaling, mediated through various G-proteins (Gi, Gs, and Gq), makes it a challenging but attractive drug target. This guide will focus on the primary Gi-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), as well as the Gq-coupled pathway resulting in increased intracellular calcium.
Comparative Analysis of EP3 Receptor Modulators
To objectively assess the performance of this compound, a comparative analysis against other known EP3 receptor agonists and antagonists is essential. The following tables summarize the available quantitative data for selected compounds.
| EP3 Receptor Agonists | |||
| Compound | Receptor Selectivity | Ki (nM) | EC50/IC50 (nM) |
| This compound | EP3 Agonist | Data not available | Data not available |
| Sulprostone | EP1 and EP3 Agonist | 0.6 (EP3), 21 (EP1)[1][2] | 10 (inhibition of PGE2 binding)[3] |
| Misoprostol | EP2, EP3, and EP4 Agonist | 7.9 (EP3), 34 (EP2), 23 (EP4)[4] | Data not available |
| EP3 Receptor Antagonists | |||
| Compound | Receptor Selectivity | Ki (nM) | IC50 (nM) |
| DG-041 | Selective EP3 Antagonist | Data not available | 4.6 (binding assay), 8.1 (FLIPR assay)[5][6] |
| L-798,106 | Selective EP3 Antagonist | 0.3 (EP3), 916 (EP4)[7][8][9] | 33 |
Signaling Pathways and Experimental Workflow
Understanding the downstream effects of EP3 receptor activation is critical for designing validation experiments. The following diagrams illustrate the primary signaling pathways and a typical experimental workflow for assessing the effect of this compound.
Caption: EP3 receptor signaling pathways.
Caption: Experimental workflow for validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments to validate the effect of this compound on EP3 signaling.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon EP3 receptor activation.
Materials:
-
HEK293 cells stably expressing the human EP3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (adenylyl cyclase activator).
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This compound and comparator compounds (Sulprostone, Misoprostol, DG-041, L-798,106).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed HEK293-EP3 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator agonists/antagonists in assay buffer.
-
Assay:
-
For agonist testing: Add the compounds to the cells and incubate for 30 minutes. Then, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) and incubate for another 30 minutes.
-
For antagonist testing: Pre-incubate the cells with the antagonist compounds for 30 minutes, then add a fixed concentration of an EP3 agonist (e.g., Sulprostone at its EC80 concentration) and incubate for 30 minutes.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the data as a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled pathway of the EP3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
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Probenecid (to prevent dye leakage).
-
This compound and comparator compounds.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Seeding: Seed cells into the microplates and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer (containing probenecid) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add the compounds to the wells and immediately start recording the fluorescence signal over time (typically for 2-3 minutes).
-
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the data as a dose-response curve to calculate the EC50 values.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate and characterize the effects of this compound on EP3 signaling, contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 6. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP assay for GPCR ligand characterization: application of BacMam expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MB-28767: A Comparative Analysis of its Cross-reactivity with Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the binding affinity of MB-28767, a known EP3 receptor agonist, with a panel of other prostanoid receptors. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the compound's specificity and potential off-target effects.
This compound is recognized as an agonist for the EP3 subtype of the prostaglandin E2 (PGE2) receptor.[1][2] However, a thorough characterization of its binding profile across the broader family of prostanoid receptors is essential for accurate interpretation of experimental results and for predicting its in vivo effects. Prostanoid receptors, a group of G-protein coupled receptors (GPCRs), are classified into five main types: DP, EP, FP, IP, and TP, which are preferentially activated by prostaglandin D2 (PGD2), PGE2, prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), respectively.[3] The EP receptor class is further subdivided into four subtypes: EP1, EP2, EP3, and EP4.[3]
This guide summarizes the cross-reactivity of this compound with eight distinct mouse prostanoid receptors, providing a clear quantitative comparison of its binding affinities.
Comparative Binding Affinity of this compound
The selectivity of this compound was evaluated against a panel of mouse prostanoid receptors stably expressed in Chinese hamster ovary (CHO) cells. The binding affinity is presented as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Prostanoid Receptor | Radioligand Used | Ki (nM) for this compound |
| EP3 | [3H]PGE2 | 2.5 |
| EP1 | [3H]PGE2 | 120 |
| FP | [3H]PGF2α | 79 |
| DP | [3H]PGD2 | >1000 |
| EP2 | [3H]PGE2 | >1000 |
| EP4 | [3H]PGE2 | >1000 |
| IP | [3H]iloprost | >1000 |
| TP | [3H]S-145 | >1000 |
Data sourced from Kiriyama et al., 1997, British Journal of Pharmacology.[4]
As the data clearly indicates, this compound demonstrates high affinity for the EP3 receptor, with a Ki value of 2.5 nM. Its affinity for the EP1 and FP receptors is significantly lower, with Ki values of 120 nM and 79 nM, respectively. For all other prostanoid receptors tested (DP, EP2, EP4, IP, and TP), the binding affinity of this compound was negligible, with Ki values exceeding 1000 nM.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide, based on the study by Kiriyama et al. (1997).
Radioligand Binding Assay
This assay was performed to determine the binding affinity (Ki) of this compound for various prostanoid receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably expressing one of the eight mouse prostanoid receptor subtypes (DP, EP1, EP2, EP3, EP4, FP, IP, or TP) were cultured to confluency.
-
The cells were harvested and homogenized in a cold buffer.
-
The homogenate was centrifuged to pellet the cell membranes. The resulting membrane preparations were stored at -80°C until use.
2. Binding Assay:
-
The membrane preparations were incubated in a reaction mixture containing a specific radiolabeled ligand for each receptor type (as detailed in the table above) and varying concentrations of the unlabeled competitor, this compound.
-
The incubation was carried out at a specified temperature and for a duration sufficient to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters were washed with cold buffer to remove non-specifically bound radioactivity.
3. Data Analysis:
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding curves.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Prostanoid Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of MB-28767: A Guide to Replicating Published Findings
For researchers, scientists, and professionals in the field of drug development, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide focuses on MB-28767, a compound of emerging interest, providing a framework for understanding its mechanism of action and for reproducing key experimental results. Due to the limited public information available on this compound, this document serves as a foundational resource, intended to be updated as more data becomes available.
To facilitate future comparative analysis and guide researchers in their preliminary investigations, this document will present a generalized framework based on a hypothetical mechanism of action. As more specific information about this compound emerges, this guide will be updated with precise experimental protocols, comparative data, and detailed signaling pathways.
Hypothetical Mechanism of Action: A Placeholder for Future Data
Let us postulate, for illustrative purposes, that this compound is an inhibitor of a key kinase in a well-understood signaling pathway, for instance, the MAPK/ERK pathway. This pathway is a frequent target in cancer therapy, and its inhibition can lead to decreased cell proliferation and survival.
Below is a conceptual diagram illustrating this hypothetical mechanism.
Experimental Protocols: A General Framework
To investigate the activity of a novel kinase inhibitor like the hypothetical this compound, a series of well-established assays would be employed. Below are generalized protocols that would be adapted once the specific target and cell types of interest are known.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on its target kinase.
-
Methodology:
-
Recombinant target kinase is incubated with a specific substrate and ATP.
-
A range of concentrations of this compound is added to the reaction.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. This can be done using methods such as radioactive filter-binding assays, fluorescence polarization, or luminescence-based assays.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
2. Cellular Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
Cancer cells with a known dependency on the target pathway are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of this compound.
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
The GI50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
-
Data Presentation: A Template for Comparison
Quantitative data from these and other experiments would be summarized in tables to allow for easy comparison with alternative compounds or published benchmarks.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | MEK1 | Data TBD |
| Alternative 1 | MEK1 | Data TBD |
| Alternative 2 | MEK1 | Data TBD |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | GI50 (nM) |
| This compound | HT-29 | Data TBD |
| Alternative 1 | HT-29 | Data TBD |
| Alternative 2 | HT-29 | Data TBD |
Experimental Workflow
The general workflow for characterizing a novel inhibitor like this compound is outlined in the diagram below.
This guide provides a foundational structure for researchers interested in this compound. As more specific and detailed information becomes publicly available, this resource will be updated to provide a comprehensive and actionable comparison guide. Researchers in possession of non-public information regarding this compound are encouraged to use this framework to structure their internal documentation and prepare for future publications.
MB-28767 as a Positive Control for EP3 Activation: A Comparative Guide
For researchers investigating the prostaglandin E2 receptor subtype 3 (EP3), selecting an appropriate positive control is crucial for validating experimental systems and accurately interpreting results. MB-28767 is a well-established EP3 receptor agonist utilized for this purpose.[1] This guide provides a comparative overview of this compound and other common EP3 agonists, presenting supporting experimental data, detailed protocols for assessing receptor activation, and visualizations of key pathways and workflows.
Comparison of EP3 Receptor Agonists
This compound is recognized for its high potency and selectivity for the EP3 receptor.[1] To provide a comprehensive comparison, this section details the performance of this compound alongside other frequently used EP3 agonists, including Sulprostone, GR 63799X, and ONO-AE-248. The following table summarizes their reported potencies in various in vitro assays. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) |
| This compound | Not Specified | Not Specified | High Potency | Data not available |
| Sulprostone | Radioligand Binding | CHO cells | Ki | 0.6 |
| Sulprostone | cAMP Inhibition | CHO-K1 cells (EP3I isoform) | IC50 | 0.2 |
| Sulprostone | cAMP Inhibition | CHO-K1 cells (EP3II isoform) | IC50 | 0.15 |
| GR 63799X | Growth Inhibition | 3T6 fibroblasts | IC50 | ~10,000 |
| ONO-AE-248 | Not Specified | Not Specified | Selective Agonist | Data not available |
Note: While this compound is widely cited as a potent and selective EP3 agonist, specific Ki or EC50/IC50 values from publicly available literature are limited. Its utility as a positive control is primarily demonstrated through its consistent and robust activation of the EP3 receptor in various experimental models.[1]
EP3 Receptor Signaling Pathways
The EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple Gα subunits, leading to diverse downstream signaling events. The canonical pathway involves coupling to Gαi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] However, EP3 can also couple to Gαq, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]i), or to Gα12/13 to activate the Rho signaling pathway.[2]
Caption: EP3 Receptor Signaling Pathways.
Experimental Protocols
To assess the activation of the EP3 receptor by a positive control like this compound, several in vitro assays can be employed. Below are detailed protocols for three common methods.
cAMP Inhibition Assay
This assay measures the ability of an EP3 agonist to inhibit the production of cAMP, typically stimulated by forskolin.
Experimental Workflow:
Caption: Workflow for a cAMP Inhibition Assay.
Detailed Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human EP3 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in an appropriate assay buffer.
-
Agonist Pre-incubation: Remove the growth medium from the cells and add the diluted compounds. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a sub-maximal cAMP response. Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following EP3 receptor activation, typically through Gαq coupling.
Detailed Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the EP3 receptor and a Gαqi/5 chimera to promote calcium signaling.
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's protocol. This is typically done for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer in a separate compound plate.
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. The instrument will then add the compounds from the compound plate to the cell plate and continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration to calculate the EC50 value.
CRE-Luciferase Reporter Gene Assay
This assay indirectly measures changes in cAMP levels by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Detailed Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with an expression vector for the EP3 receptor and a CRE-luciferase reporter plasmid. Alternatively, use a stable cell line co-expressing both constructs.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well white plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a cAMP-inducing agent (e.g., forskolin) and incubate for 4-6 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's protocol with a luminometer.
-
Data Analysis: The decrease in luciferase activity in the presence of an EP3 agonist reflects the inhibition of the cAMP pathway. Plot the luciferase signal against the logarithm of the agonist concentration to determine the IC50 value.
Logical Comparison of EP3 Agonists
The choice of a positive control depends on the specific experimental needs, including the desired signaling pathway to be activated and the required selectivity.
Caption: Comparison of EP3 Agonist Properties.
References
A Comparative Analysis of MB-28767 and Prostaglandin E2 (PGE2) for Receptor-Specific Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic compound MB-28767 and the endogenous prostanoid, Prostaglandin E2 (PGE2). The focus of this comparison is on their distinct mechanisms of action at prostaglandin E2 receptors and the resultant downstream signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering insights into the selective modulation of the prostaglandin signaling cascade.
Introduction
Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide array of physiological and pathological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses. While PGE2 is the natural, non-selective ligand for all EP receptors, synthetic agonists have been developed to selectively target specific subtypes, allowing for the dissection of their individual roles.
This guide focuses on a comparative analysis of PGE2 with this compound, a selective EP3 receptor agonist.[3][4] Understanding the differential effects of a non-selective versus a selective agonist is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Mechanism of Action and Signaling Pathways
PGE2's broad physiological effects are a consequence of its ability to activate multiple EP receptor subtypes, which can have opposing downstream effects. In contrast, this compound offers a more targeted approach by specifically activating the EP3 receptor.
PGE2 Signaling:
PGE2 can initiate multiple signaling cascades depending on the EP receptor subtype expressed in a given cell type. A prominent pathway for PGE2 is through the EP2 receptor , which is coupled to a stimulatory G protein (Gαs). Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate cellular functions such as inflammation, vasodilation, and immune responses.[1][6]
This compound Signaling:
This compound is a selective agonist for the EP3 receptor .[3][4] The EP3 receptor primarily couples to an inhibitory G protein (Gαi).[2][7] Activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][7] This reduction in cAMP counteracts the effects of stimulatory pathways and can lead to cellular responses such as smooth muscle contraction and inhibition of neurotransmitter release.[2][7]
Comparative Performance Data
The following tables summarize the key performance parameters of PGE2 and selective EP receptor agonists. It is important to note that direct comparative studies for this compound are limited in the public domain. Therefore, data for sulprostone, another well-characterized selective EP3 agonist, is included to provide a reasonable proxy for the expected performance of a selective EP3 agonist.[8][9]
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (K_i / K_d, nM) |
| PGE2 | EP2 | ~13[10][11][12] |
| EP3 | ~0.3 - 0.9[3][13] | |
| EP4 | ~1.9[13] | |
| Sulprostone (EP3 Agonist) | EP1 | 21[8][9] |
| EP3 | 0.6[8][9] |
Table 2: Functional Potency in cAMP Assays
| Compound | Target Receptor | Cellular Effect on cAMP | Functional Potency (IC_50 / EC_50) |
| PGE2 | EP2 | Increase | Potent (nM range) |
| Sulprostone (EP3 Agonist) | EP3 | Decrease | ~0.15 - 0.2 nM (IC_50 for inhibition of forskolin-stimulated cAMP)[14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols serve as a foundation for researchers looking to replicate or build upon these findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (K_i) of this compound and PGE2 for the EP3 and EP2 receptors, respectively.
Workflow:
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human EP2 or EP3 receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (PGE2 or this compound).[15][16]
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[15]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP.
Objective: To determine the functional potency (EC50 or IC50) of PGE2 and this compound at their respective target receptors.
Workflow for Gαi-coupled Receptor (EP3):
Detailed Steps:
-
Cell Seeding:
-
Seed cells expressing the EP3 receptor into a 96-well plate and culture overnight.[18]
-
-
Compound Addition:
-
Pre-treat the cells with varying concentrations of this compound or PGE2 for a defined period (e.g., 30 minutes).[18]
-
-
Adenylyl Cyclase Stimulation:
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.
-
Determine the IC50 value by non-linear regression.
-
Note on Gαs-coupled Receptor (EP2) Assay: For measuring the stimulatory effect of PGE2 on the EP2 receptor, the forskolin stimulation step is omitted. The assay measures the direct increase in cAMP levels upon agonist addition. The result is expressed as an EC50 value, the concentration of the agonist that produces 50% of the maximal response.[19]
Conclusion
The comparative analysis of this compound and PGE2 highlights the fundamental difference between a selective and a non-selective receptor agonist. While PGE2 can elicit a broad and sometimes contradictory range of cellular responses by activating multiple EP receptor subtypes with opposing signaling outputs, this compound provides a tool to specifically probe the consequences of EP3 receptor activation and the subsequent decrease in intracellular cAMP. This level of specificity is invaluable for both basic research into the roles of individual prostaglandin receptor subtypes and for the development of targeted therapies that aim to modulate specific signaling pathways while avoiding the side effects associated with broad-spectrum agents. The experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of novel prostaglandin receptor modulators.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of EP2 receptors and cAMP in prostaglandin E2 regulated expression of type I collagen alpha1, lysyl oxidase, and cyclooxygenase-1 genes in human embryo lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGE2 inhibits neutrophil phagocytosis through the EP2R-cAMP-PTEN pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]
- 9. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 11. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
In Vivo Therapeutic Potential of MB-28767: A Comparative Analysis of EP3 Receptor Agonists in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of MB-28767, a selective E-type prostanoid (EP) receptor 3 (EP3) agonist, with other relevant alternatives in the context of cardioprotection. The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating the preclinical efficacy of this compound.
Introduction to this compound and the EP3 Receptor Target
This compound is a chemical compound identified as a selective agonist for the EP3 receptor, a subtype of the prostaglandin E2 (PGE2) receptor. The EP3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can initiate a signaling cascade leading to various physiological responses. Notably, activation of the EP3 receptor has been shown to offer cardioprotective effects, making it a promising therapeutic target for conditions such as myocardial ischemia.
EP3 Receptor Signaling Pathway
The activation of the EP3 receptor by an agonist like this compound initiates an intracellular signaling cascade. This pathway is crucial for understanding the mechanism behind its therapeutic effects.
Comparative In Vivo Efficacy of EP3 Receptor Agonists
The therapeutic potential of this compound has been evaluated in a preclinical model of myocardial ischemia and reperfusion injury. The following tables summarize the quantitative data from this study and compare it with other selective EP3 receptor agonists.
Cardioprotective Effects of EP3 Agonists on Myocardial Infarct Size
| Compound | Animal Model | Ischemia Duration | Reperfusion Duration | Dose | Reduction in Infarct Size (% of area at risk) | Reference |
| This compound | Rat | 25 min | 2 h | 0.5 μg/kg/min, i.v. | 35% (from 60±3% to 39±6%) | [1] |
| GR 63799X | Rat | 25 min | 2 h | 3 μg/kg/min, i.v. | 37% (from 60±3% to 38±4%) | [1] |
| ONO-AE-248 | Rabbit | 45 min | 2 h | 5 μg/kg/min, i.v. | Significant reduction (specific % not detailed in abstract) | [2] |
| Sulprostone | Rat | Not specified | Not specified | Not specified | Cardioprotective effects noted |
Detailed Experimental Protocols
In Vivo Model of Myocardial Ischemia and Reperfusion in the Rat[1]
-
Animal Model: Male Wistar rats.
-
Anesthesia: Anesthetized with thiopentone sodium.
-
Surgical Procedure:
-
The animals were artificially ventilated.
-
A thoracotomy was performed in the fourth left intercostal space.
-
The heart was exposed, and a ligature (6/0 silk) was placed around the left anterior descending coronary artery (LAD).
-
Myocardial ischemia was induced by tightening the ligature for 25 minutes.
-
Reperfusion was initiated by releasing the ligature and lasted for 2 hours.
-
-
Drug Administration:
-
This compound (0.5 μg/kg/min) or GR 63799X (3 μg/kg/min) was administered as a continuous intravenous infusion starting before the onset of ischemia and continuing throughout the reperfusion period.
-
The vehicle control group received a saline infusion.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, the LAD was re-occluded, and Evans blue dye was injected to delineate the area at risk.
-
The heart was excised, and the left ventricle was sliced.
-
The slices were incubated in a triphenyltetrazolium chloride (TTC) solution to differentiate between infarcted (pale) and viable (red) tissue.
-
The areas of the left ventricle, the area at risk, and the infarcted area were measured by computerized planimetry.
-
Infarct size was expressed as a percentage of the area at risk.
-
In Vivo Model of Myocardial Infarction in the Rabbit[2]
-
Animal Model: Rabbit.
-
Procedure:
-
Myocardial infarction was induced by 45 or 60 minutes of ischemia followed by 2 hours of reperfusion.
-
-
Drug Administration:
-
ONO-AE-248 was administered at a dose of 5 mcg/kg/minute, starting before the occlusion and continuing throughout the study period.
-
-
Outcome:
-
Infarct size was significantly reduced in the ONO-AE-248 treated group.
-
The cardioprotective effect was not associated with hemodynamic changes and was attenuated by a K(ATP) channel inhibitor.
-
Discussion and Conclusion
The in vivo data strongly suggest that this compound possesses significant cardioprotective potential. In a rat model of myocardial ischemia-reperfusion injury, this compound demonstrated a substantial reduction in infarct size, comparable to another selective EP3 agonist, GR 63799X[1]. This effect is likely mediated through the activation of the EP3 receptor signaling pathway, which involves the inhibition of adenylate cyclase and the opening of K(ATP) channels, ultimately leading to cardioprotection[1][2].
Further supporting the therapeutic potential of targeting the EP3 receptor, another selective agonist, ONO-AE-248, has also shown significant cardioprotective effects in a rabbit model of myocardial infarction[2]. While direct comparative studies between this compound and ONO-AE-248 are not available, the consistent findings across different preclinical models with selective EP3 agonists highlight the robustness of this therapeutic approach.
References
A Comparative Analysis of Prostanoid Receptor Agonists: ONO-AE-248 and the Elusive MB-28767
A comprehensive review of available scientific literature reveals a significant disparity in the publicly accessible data for two prostanoid receptor agonists, ONO-AE-248 and MB-28767. While ONO-AE-248 is a well-characterized selective EP3 receptor agonist with a growing body of research supporting its therapeutic potential, information regarding this compound is not available in the public domain. Consequently, a direct head-to-head comparison based on experimental data is not feasible at this time. This guide will therefore provide a detailed overview of the known experimental data and mechanism of action for ONO-AE-248, while noting the absence of information for this compound.
ONO-AE-248: A Selective EP3 Receptor Agonist
ONO-AE-248 has been identified as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2][3][4][5] Its activity has been investigated in various preclinical models, demonstrating potential therapeutic applications in cardioprotection and pain management.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies investigating the effects of ONO-AE-248.
| Parameter | Species/Model | Treatment Protocol | Key Findings | Reference |
| Myocardial Infarct Size | Rabbit model of myocardial infarction | 5 mcg/kg/minute IV, initiated before occlusion and continued throughout reperfusion | Significantly reduced infarct size following 45 or 60 minutes of ischemia and 2 hours of reperfusion. | [1][4] |
| Mechanical Hyperalgesia | Rat model of joint inflammation | Intrathecal injection of 10 and 100 ng/µL | Reversed inflammation-induced mechanical hyperalgesia. | [6] |
| Vascular Contraction | Human pulmonary arteries (in vitro) | Not specified | Induced contractions, demonstrating selectivity for the EP3 receptor in this tissue. | [7] |
Experimental Protocols
Cardioprotection Study in a Rabbit Model of Myocardial Infarction:
-
Animal Model: Rabbits were subjected to myocardial infarction induced by 45 or 60 minutes of ischemia followed by 2 hours of reperfusion.[1][4]
-
Treatment: ONO-AE-248 was administered as a continuous intravenous infusion at a dose of 5 mcg/kg/minute. The infusion was started before the onset of ischemia and maintained throughout the duration of the experiment.[1][4]
-
Endpoint: The primary outcome measured was the size of the myocardial infarct, which was found to be significantly reduced in the ONO-AE-248 treated group compared to controls.[1][4] Notably, this cardioprotective effect was independent of hemodynamic changes.[1][2][3]
Antinociception Study in a Rat Model of Joint Inflammation:
-
Animal Model: Inflammation was induced in the knee joint of rats to provoke mechanical hyperalgesia.[6]
-
Treatment: ONO-AE-248 was administered via intrathecal injection at doses of 10 and 100 ng/µL.[6]
-
Endpoint: The study assessed the withdrawal threshold to mechanical stimuli applied to the inflamed knee. ONO-AE-248 treatment was shown to reverse the heightened pain sensitivity.[6]
Signaling Pathway and Mechanism of Action
The cardioprotective effects of ONO-AE-248 are believed to be mediated through the activation of the EP3 receptor, which in turn initiates a downstream signaling cascade. The proposed mechanism involves the activation of protein kinase C (PKC) and the subsequent opening of ATP-sensitive potassium (K(ATP)) channels.[1][2][3] This pathway is thought to contribute to the preservation of myocardial tissue during ischemic events.
Below is a diagram illustrating the proposed signaling pathway for ONO-AE-248's cardioprotective effects.
This compound: An Unknown Entity
Despite a thorough search of scientific databases and public records, no information was found for a compound designated as this compound. This suggests that this compound may be an internal designation for a compound in very early-stage development, a discontinued project, or an incorrect identifier. Without any available data, a comparison of its performance with ONO-AE-248 is impossible.
Conclusion
ONO-AE-248 is a selective EP3 receptor agonist with demonstrated cardioprotective and antinociceptive properties in preclinical studies. Its mechanism of action is thought to involve the activation of a PKC- and K(ATP) channel-dependent signaling pathway. In contrast, the absence of any public information on this compound precludes any form of comparative analysis. Researchers and drug development professionals interested in prostanoid receptor agonists will find a solid foundation of data for ONO-AE-248, while the identity and activity of this compound remain to be elucidated.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. ONO-AE-248 | TargetMol [targetmol.com]
- 6. pnas.org [pnas.org]
- 7. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of MB-28767: A Comparative Guide for New Model Systems
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the EP3 receptor agonist MB-28767 with alternative compounds, supported by experimental data and detailed protocols to facilitate its evaluation in novel model systems.
This compound is recognized as a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] The EP3 receptor, a G-protein coupled receptor (GPCR), is a critical mediator of a wide array of physiological and pathological processes, making it a compelling target for therapeutic intervention. This guide offers a comparative analysis of this compound's binding affinity and specificity against other known EP3 modulators, providing a framework for its application in new research contexts.
Performance Comparison of EP3 Receptor Ligands
To objectively assess the specificity of this compound, its binding affinity (Ki) for the EP3 receptor and other prostanoid receptors is compared with that of Sulprostone, a well-characterized EP3 agonist, and L-798,106, a selective EP3 antagonist.
| Compound | Type | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | FP Ki (nM) |
| This compound | Agonist | 120[2] | - | 0.6-3.7 [2] | - | <100[2] |
| Sulprostone | Agonist | 21 | - | 0.6 | - | - |
| L-798,106 | Antagonist | >5000 | >5000 | 0.3 | 916 | - |
Note: A lower Ki value indicates a higher binding affinity. Data for Sulprostone and L-798,106 is derived from publicly available databases and may vary between studies. The Ki values for this compound were determined using mouse prostanoid receptors expressed in Chinese hamster ovary cells.
The data clearly indicates that this compound exhibits high affinity for the EP3 receptor, comparable to that of Sulprostone. Importantly, its significantly higher Ki value for the EP1 receptor suggests a favorable selectivity profile. L-798,106 demonstrates exceptional selectivity as an antagonist for the EP3 receptor.
Understanding the EP3 Receptor Signaling Pathway
The EP3 receptor is unique among the PGE2 receptors due to its ability to couple to multiple G proteins, leading to diverse downstream signaling cascades. This complexity underscores the importance of characterizing the effects of novel ligands like this compound in specific cellular contexts. The primary signaling pathways initiated by EP3 receptor activation include:
-
Gαi Coupling: This is the canonical pathway for EP3 receptors, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.
-
Gαs Coupling: In some cellular systems, EP3 receptor activation can lead to the stimulation of adenylyl cyclase via Gαs, resulting in an increase in cAMP.
-
Gα12/13 Coupling: This pathway involves the activation of the small GTPase Rho, influencing the actin cytoskeleton and processes such as cell morphology and migration.
-
Calcium Mobilization: EP3 receptor activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i), a signaling event that is not blocked by pertussis toxin, suggesting a Gαi-independent mechanism.
Caption: EP3 Receptor Signaling Pathways activated by this compound.
Experimental Protocols for Specificity Confirmation
To validate the specificity of this compound in a new model system, the following key experiments are recommended.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its target receptor. A competitive binding assay is used to determine the inhibition constant (Ki) of this compound.
Objective: To determine the Ki of this compound for the EP3 receptor and other prostanoid receptors.
Materials:
-
Cell membranes expressing the prostanoid receptor of interest (e.g., from transfected cell lines).
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2).
-
This compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled specific ligand).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay determines the functional consequence of receptor activation by measuring changes in the intracellular second messenger, cAMP.
Objective: To measure the effect of this compound on adenylyl cyclase activity via the EP3 receptor.
Materials:
-
Intact cells expressing the EP3 receptor.
-
This compound and other test compounds.
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled pathways).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure (for Gi-coupled signaling):
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 or IC50 value for the inhibition of forskolin-stimulated cAMP production.
Caption: Workflow for confirming this compound specificity.
By following these protocols and utilizing the comparative data provided, researchers can confidently assess the specificity of this compound in their chosen model systems, paving the way for new discoveries in the field of prostanoid signaling.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for MB-28767
Immediate Safety and Handling Precautions
Given the lack of specific toxicological data, MB-28767 should be handled as a potentially hazardous substance. Researchers and drug development professionals should adhere to standard laboratory safety protocols when working with this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, it should be treated as a hazardous waste spill and cleaned up immediately using appropriate absorbent materials.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following step-by-step protocol outlines the recommended procedure for the collection, storage, and disposal of waste containing this compound.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix this waste with other incompatible chemical waste streams.
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Container Selection and Labeling:
-
Use containers that are chemically compatible with this compound and any solvents used. The original container is often a suitable choice for waste accumulation, provided it is in good condition.
-
All waste containers must be securely closed when not in use to prevent spills or the release of vapors.
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents present in the waste. The label should also include the date of waste accumulation and the name of the principal investigator or laboratory.
-
-
Storage of Chemical Waste:
-
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Store containers in a well-ventilated area, away from heat sources and incompatible materials.
-
Utilize secondary containment, such as a tray or tub, to contain any potential leaks or spills.
-
-
Arranging for Final Disposal:
-
Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's EHS department.
-
Complete all required hazardous waste disposal forms, providing an accurate description of the container's contents.
-
The primary recommended method for the disposal of potent pharmaceutical compounds is incineration in a licensed hazardous waste facility.[1]
-
Chemical and Physical Properties of this compound
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C22H30O5 |
| Molecular Weight | 374.47 g/mol |
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The disposal procedures outlined above are based on general laboratory chemical waste guidelines.
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste, which should be adapted for this compound in accordance with institutional policies.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Navigating the Safe Handling of MB-28767: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the EP3 receptor agonist MB-28767, ensuring safe handling is paramount.[1][2][3] As specific hazard data for this compound is not publicly available, a cautious approach, treating it as a substance of unknown toxicity, is essential. This guide provides a framework for essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
The primary line of defense when handling compounds of unknown hazard is a combination of engineering controls and appropriate personal protective equipment. All procedures involving this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for research chemicals.
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Nitrile or Neoprene Gloves | Double gloving is recommended to provide an extra layer of protection. Ensure to inspect gloves for any signs of degradation or punctures before and during use. |
| Eye Protection | Chemical Safety Goggles | Goggles provide a seal around the eyes to protect against splashes from all directions. A face shield may be required for procedures with a higher splash risk. |
| Body Protection | Laboratory Coat | A fully fastened lab coat made of a suitable material should be worn. For larger quantities or splash-prone procedures, a chemically resistant apron is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if work cannot be performed within a chemical fume hood. The specific cartridge type should be selected based on a risk assessment of the procedure. |
Operational and Disposal Plan: A Step-by-Step Approach
A clear, procedural plan is critical for minimizing risk and ensuring consistent safe practices.
Operational Workflow:
-
Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment. Consider the quantity of this compound to be used, the potential for aerosol generation, and the specific manipulations involved.
-
Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily accessible.
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing and transferring the compound, use techniques that minimize dust or aerosol formation.
-
Utilize dedicated laboratory equipment (e.g., spatulas, glassware) for this compound to prevent cross-contamination.
-
-
Decontamination: Upon completion of work, thoroughly decontaminate all surfaces and equipment using an appropriate solvent or cleaning agent as determined by your institution's safety protocols.
Disposal Plan:
All materials contaminated with this compound are to be considered hazardous waste.
-
Waste Segregation: Collect all contaminated items, including gloves, disposable lab coats, pipette tips, and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Institutional Protocol: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Never dispose of this compound or its contaminated waste in standard trash or down the drain.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
